Antitubercular agent-22
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28FN5O8 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-[(5S)-5-[[(5-nitrofuran-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H28FN5O8/c1-24(2,3)38-22(32)28-10-8-27(9-11-28)18-5-4-15(12-17(18)25)29-14-16(36-23(29)33)13-26-21(31)19-6-7-20(37-19)30(34)35/h4-7,12,16H,8-11,13-14H2,1-3H3,(H,26,31)/t16-/m0/s1 |
InChI Key |
QDTXYIUIFBPEAZ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(O4)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Key Antitubercular Agent
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the continuous development and understanding of effective therapeutic agents. While the user's request specified "Antitubercular agent-22," a specific agent with this designation and a well-documented, unique mechanism of action is not clearly defined in the current scientific literature. The search results refer to different compounds labeled as '22' in various research contexts, without a singular, universally recognized "this compound." One study describes a series of quinoxaline 1,4-di-N-oxide hybrids, where compounds 20, 21, and 22 displayed promising anti-TB activity.[1] Another study evaluated a quinazolinone derivative, also designated compound (22), for its activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[2] A separate research paper characterized the inhibitory effects of 22 different antituberculosis drugs on human organic anion transporter polypeptides, a study focused on drug-drug interactions rather than the primary antibacterial mechanism.[3][4]
Given the ambiguity surrounding "this compound," this guide will focus on the well-established mechanism of action of Isoniazid (INH) , a cornerstone first-line antitubercular drug.[5][6] This will serve as a representative example of the in-depth technical information required by researchers, scientists, and drug development professionals. Isoniazid is a prodrug that, once activated, specifically inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][7]
Core Mechanism of Action: Isoniazid
Isoniazid's primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a pathway unique to mycobacteria, which accounts for its high selectivity.[7][8]
1. Activation of the Prodrug: Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[7]
2. Formation of the Active Adduct: Inside the bacterium, KatG converts INH into a variety of reactive species, including an isonicotinoyl radical. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD (INH-NAD) adduct.[7]
3. Inhibition of InhA: The INH-NAD adduct acts as a potent and slow, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.
4. Disruption of Mycolic Acid Synthesis and Cell Wall Integrity: By inhibiting InhA, isoniazid effectively blocks the synthesis of mycolic acids.[7][8] Mycolic acids are long-chain fatty acids that are integral to the unique and complex cell wall of mycobacteria, providing a waxy, impermeable barrier. The disruption of mycolic acid synthesis leads to a loss of cell wall integrity, making the bacterium susceptible to osmotic lysis and other cellular stresses, ultimately resulting in cell death.[9] For actively growing mycobacteria, this action is bactericidal.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Isoniazid and a typical experimental workflow for assessing the efficacy of an antitubercular agent.
Caption: Mechanism of action of Isoniazid.
Caption: Experimental workflow for antitubercular agent testing.
Quantitative Data Summary
The efficacy and characteristics of antitubercular agents are often quantified. The following table provides a conceptual summary of typical quantitative data for a first-line agent like Isoniazid and a second-line agent, for comparative purposes.
| Parameter | Isoniazid (First-Line) | Moxifloxacin (Second-Line) | Reference |
| Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv | 0.02 - 0.06 µg/mL | 0.12 - 0.5 µg/mL | [1] |
| Primary Mechanism of Action | Inhibition of mycolic acid synthesis | Inhibition of DNA gyrase | [1][10] |
| Resistance Mechanism | Mutations in katG or inhA genes | Mutations in gyrA or gyrB genes | [1] |
| Half-life (Fast Acetylators) | 0.5 - 1.6 hours | ~12 hours | [7] |
| Half-life (Slow Acetylators) | 2 - 5 hours | ~12 hours | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in antitubercular drug research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antitubercular agent that inhibits the visible growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Antitubercular agent stock solution of known concentration.
-
M. tuberculosis H37Rv strain.
-
96-well microplates.
-
Spectrophotometer.
Procedure:
-
Prepare a serial two-fold dilution of the antitubercular agent in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.
-
Inoculate each well (except for the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest drug concentration at which no visible growth is observed. This can be assessed visually or by measuring optical density.
Protocol 2: KatG Expression and Purification for Activation Studies
Objective: To express and purify the KatG enzyme to study the activation of prodrugs like Isoniazid in vitro.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the katG gene.
-
Luria-Bertani (LB) broth with appropriate antibiotic selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
SDS-PAGE reagents for protein analysis.
Procedure:
-
Grow a 1 L culture of the transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged KatG protein with elution buffer.
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein into a suitable storage buffer.
A thorough understanding of the mechanism of action of antitubercular agents is fundamental for the development of new drugs and the optimization of existing therapies. While the identity of a specific "this compound" remains elusive in the broader scientific discourse, the principles of action, as exemplified by the first-line agent Isoniazid, highlight the importance of targeting unique bacterial pathways. The methodologies and data presentation formats provided in this guide offer a framework for the continued investigation and dissemination of knowledge in the critical field of tuberculosis research.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. mdpi.com [mdpi.com]
- 3. (PDF) Characterization of 22 Antituberculosis Drugs for [research.amanote.com]
- 4. Characterization of 22 Antituberculosis Drugs for Inhibitory Interaction Potential on Organic Anionic Transporter Polypeptide (OATP)-Mediated Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. unisciencepub.com [unisciencepub.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of TBAJ-876: A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of TBAJ-876, a promising next-generation diarylquinoline antitubercular agent. The information is compiled from preclinical and clinical research to support further investigation and development in the field of tuberculosis therapeutics.
Discovery and Rationale
TBAJ-876 was identified through a medicinal chemistry campaign aimed at improving the pharmacological and toxicological profile of bedaquiline, a diarylquinoline antibiotic used to treat multidrug-resistant tuberculosis.[1][2] Bedaquiline, while effective, has been associated with potential side effects. The goal was to develop an analog with enhanced potency and an improved safety profile.[3] TBAJ-876 emerged as a lead candidate, demonstrating greater antimycobacterial activity and a potentially better safety profile compared to its predecessor.[4] It is currently in clinical development for the treatment of both drug-susceptible and drug-resistant tuberculosis.[1][4]
Synthesis of TBAJ-876
The synthesis of TBAJ-876 has been approached through various routes, with a focus on efficiency and scalability for potential large-scale production.
Convergent Synthesis Approach
An initial and commonly described method for synthesizing TBAJ-876 involves a convergent approach. This strategy relies on the coupling of two key fragments: a quinoline fragment and a dimethylaminopropanone fragment.[1] A significant intermediate in this process is 876A-B. The original synthesis of this intermediate was a lengthy 12-step process that involved cryogenic conditions, organolithium reagents, and a costly palladium-catalyzed Suzuki coupling reaction.[5]
Optimized Aldol Condensation Strategy
To improve efficiency and reduce costs, researchers at the Medicines for All Institute (M4ALL) developed a more efficient, three-step synthesis for the 876A-B fragment.[1] This optimized route utilizes an aldol condensation strategy and avoids the need for chromatography purification, making it more suitable for multigram-scale production.[1][6] The overall yield of this three-step sequence is approximately 75%.[1] This newer process has been successfully scaled up to produce 4 kg of the 876A-B intermediate.[5]
Continuous Flow Process for Asymmetric Synthesis
To address challenges with repeatability and safety in scaling up the synthesis, a continuous flow process for the asymmetric synthesis of TBAJ-876 has been developed.[7] This method allows for a throughput of 119.2 mmol/h and has been demonstrated on a 100 g scale, an achievement not feasible through traditional batch processing.[7] The continuous flow process also significantly reduces reaction time and enhances the robustness and scalability of the synthesis.[7]
Mechanism of Action
TBAJ-876, like its predecessor bedaquiline, targets the F-ATP synthase in Mycobacterium tuberculosis.[8][9] This enzyme is crucial for generating ATP, the primary energy currency of the cell.
Dual-Subunit Inhibition of F-ATP Synthase
Biochemical and genetic studies have confirmed that TBAJ-876 inhibits the mycobacterial F-ATP synthase through a dual-subunit mechanism.[10][11] It interferes with the function of both the c and ε subunits of the enzyme.[10][11] By binding to the c-ring, TBAJ-876 stalls its rotation, which is a critical step in ATP synthesis.[8][9] Additionally, it targets the ε-subunit, disrupting the coupling of the c-ring's rotation to ATP synthesis at the catalytic headpiece.[8][9]
Distinction from Bedaquiline's Mechanism
While both drugs target the F-ATP synthase, a key difference in their mechanism has been identified. Bedaquiline exhibits protonophore activity, which contributes to an uncoupling of electron transport from ATP synthesis.[2] In contrast, TBAJ-876 does not retain this uncoupler activity.[2][8] The comparable bactericidal activity of both compounds suggests that this uncoupler activity is not essential for the diarylquinolines' efficacy.[2]
Quantitative Data
The following tables summarize key quantitative data for TBAJ-876 from various studies.
| In Vitro Activity | Value | Reference |
| ATP Synthesis IC50 | 0.031 to 0.2 nM | [11] |
| Bedaquiline ATP Synthesis IC50 | 5.3 nM | [11] |
| Pharmacokinetic Parameters (Single Doses in Healthy Adults) | Value | Reference |
| Tolerated Single Dose | Up to 800 mg | [4] |
| Tolerated Multiple Dose | Up to 200 mg for 14 days | [4] |
| Long-Acting Injectable Formulation (Mouse Model) | Value | Reference |
| Plasma Concentration ≥36 ng/mL (EC50) at 8 weeks | 250 mg/kg dose | [12] |
| Median Plasma AUC0-6wks (62.5 mg/kg) | 143 µg-h/mL | [12] |
| Median Plasma AUC0-6wks (125 mg/kg) | 206 µg-h/mL | [12] |
| Median Plasma AUC0-6wks (250 mg/kg) | 391 µg-h/mL | [12] |
Experimental Protocols
Synthesis of 876A-B Fragment (Aldol Condensation)
-
Materials: 6-bromo-3,4-dihydroquinolin-2(1H)-one, 2,3,6-trimethoxyisonicotinaldehyde, dry Methanol (MeOH), Sodium methoxide in MeOH (25% Wt), Phosphoryl chloride (POCl3), Triethylamine (TEA), Tetrahydrofuran (THF).
-
Step 1: To a 500 mL round-bottom flask, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol), 2,3,6-trimethoxyisonicotinaldehyde (10.0 g, 50.7 mmol), and dry MeOH (200 mL). Stir the mixture at room temperature for 5 minutes. Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt) in one portion. Heat the mixture to reflux for 24 hours.[1]
-
Step 2: Cool the reaction mixture and collect the precipitated product.
-
Step 3: To the product from Step 2, add POCl3. Additional POCl3 may be added during the reaction to drive it to completion. After 4 hours, cool the reaction to room temperature. Pour the mixture into ice-cold water and basify with saturated aqueous NaHCO3 to a pH of 8-8.5. Extract the product with ethyl acetate. Wash the combined organic fractions with brine, dry over Na2SO4, and evaporate in vacuo to yield the crude product.[1]
-
Step 4: The final product is isolated by further extraction with ethyl acetate to yield 876A-B.[1]
Continuous Flow Synthesis of TBAJ-876
-
Setup: A continuous flow reactor system with four plunger pumps and reactor coils made of 316L or PTFE materials is used. Check valves are installed to prevent backflow.[7]
-
Reagent Solutions:
-
Solution A: nBuLi (2.5 M in n-hexane) in 50 V toluene.
-
Solution B: L1 in 36 V toluene.
-
Solution C: Compound 1 (5.0 g) and L2 (4.3 g) in 90 V toluene.
-
Solution D: Compound 2 (3.4 g) in 90 V toluene.
-
-
Procedure:
-
Flush the reactor coils with toluene.
-
Start the flow of Solution A (12 mL/min) and Solution B (18 mL/min), precooling each for 1 minute before they are mixed in a T-piece mixer.
-
The reaction involves three temperature phases: in-situ formation of an achiral base, lithiation, and the addition reaction, with temperatures set at -25°C, -35°C, and -85°C, respectively.[7] The residence times for each phase are 7.5, 7.5, and 5 minutes.[7]
-
-
Workup:
-
Acidify the crude product into a hydrochloride (HCl) salt in a mixed solvent of toluene and heptane (1:1).
-
Filter the resulting solid and wash sequentially with water and heptane.
-
Add EtOH to the obtained solid and stir at room temperature.
-
Filter the white solid, and concentrate the mother liquor to afford the TBAJ-876 HCl salt.
-
Prepare the free base of TBAJ-876 using a 10% aqueous solution of Na2CO3.[7]
-
In Vitro ATP Synthesis Assay
-
Method: Biochemical assays are performed using inverted membrane vesicles prepared from Mycobacterium bovis BCG.[11]
-
Procedure: The inhibitory effect of TBAJ-876 on ATP synthesis is measured to determine the 50% inhibitory concentration (IC50).[11]
Phase 1 Clinical Trial Protocol (Single Ascending Dose)
-
Study Design: A Phase 1, partially blind, placebo-controlled, randomized, combined single ascending dose study.[13]
-
Participants: Healthy adult subjects.
-
Dosage Cohorts: Multiple cohorts receiving single doses of TBAJ-876 or a matching placebo under fasted conditions. For example, one cohort of eight subjects will have six receiving an 800 mg dose of TBAJ-876 oral suspension and two receiving a placebo.[13]
-
Assessments: Evaluation of safety, tolerability, and pharmacokinetics of TBAJ-876.[13]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of TBAJ-876 on the F-ATP synthase of M. tuberculosis.
Caption: Optimized synthesis workflow for the TBAJ-876 intermediate 876A-B.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
- 10. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. croiconference.org [croiconference.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Technical Guide to the Physicochemical Properties of Antitubercular Agent-22
For Researchers, Scientists, and Drug Development Professionals
Introduction:
"Antitubercular agent-22," also referred to as Compound 2 in some literature, is a novel oxazolidinone derivative that has demonstrated significant potential as both an anticandidiasis and antitubercular agent.[1] This technical guide provides a comprehensive overview of its known physicochemical properties, drawing from available scientific literature. The information is presented to support further research and development of this promising compound.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] Key properties for this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | 533.51 g/mol | [1] |
| Molecular Formula | C24H24FN5O6S | [1] |
| In Vitro Activity (MIC) | ||
| Candida albicans MTCC 3017 | 2.34 µg/ml | [1] |
| M. tuberculosis (H37Rv) | 2 µg/ml | [1] |
Experimental Protocols
Standardized assays are crucial for ensuring the direct comparability of data across different drugs and drug classes.[2] While the specific, detailed experimental protocols used for this compound are proprietary to the original researchers, this section outlines general methodologies for determining key in vitro activity.
Determination of Minimum Inhibitory Concentration (MIC):
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).
Workflow for MABA:
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action and Signaling Pathways
Antitubercular agents exert their effects through various mechanisms, often targeting essential bacterial processes.[5][6] Common mechanisms include the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, or the inhibition of protein synthesis by targeting DNA-dependent RNA polymerase.[6][7][8][9]
The specific mechanism of action for this compound, as an oxazolidinone derivative, is likely related to the inhibition of bacterial protein synthesis. Linezolid, a well-known oxazolidinone, functions by preventing the formation of the initiation complex for protein synthesis.
Generalized Oxazolidinone Mechanism of Action:
Caption: Postulated Mechanism of Action for Oxazolidinones.
This compound is a compound of interest in the ongoing search for new and effective treatments for tuberculosis. The data presented in this guide, while not exhaustive, provides a foundational understanding of its physicochemical properties and potential mechanism of action. Further research is warranted to fully characterize this compound and evaluate its therapeutic potential. This includes a comprehensive determination of its physicochemical profile and in-depth studies to elucidate its precise molecular target and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Antitubercular Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. google.com [google.com]
In Vitro Activity of Antitubercular Agent-22 Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of a novel oxazolidinone derivative, designated as Antitubercular agent-22 (also referred to as Compound 2), against the virulent H37Rv strain of Mycobacterium tuberculosis. This document summarizes key quantitative data, details the experimental methodologies employed for its evaluation, and visualizes its mechanism of action. A related compound, Antitubercular agent-23 (Compound 3a), is also discussed for comparative purposes.
Quantitative Data Summary
The in vitro antitubercular potency of this compound and the related compound, Antitubercular agent-23, was determined by assessing their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Name | Alternative Designation | Mycobacterium tuberculosis Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | Compound 2 | H37Rv | 2 µg/ml[1] |
| Antitubercular agent-23 | Compound 3a | H37Rv | 1 µg/ml[1] |
Experimental Protocols
The following section outlines the methodology for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against Mycobacterium tuberculosis H37Rv. This protocol is based on established methods for in vitro antitubercular activity screening.
1. Bacterial Strain and Culture Conditions:
-
Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) was used as the reference strain.
-
Growth Medium: The bacteria were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase).
-
Incubation: Cultures were incubated at 37°C.
2. Preparation of Inoculum:
-
A mid-log phase culture of M. tuberculosis H37Rv was used to prepare the inoculum.
-
The turbidity of the bacterial suspension was adjusted to a McFarland standard of 0.5, corresponding to approximately 1.5 x 10⁸ CFU/ml. The suspension was then diluted to achieve a final inoculum density suitable for the assay.
3. Microplate Alamar Blue Assay (MABA):
-
A 96-well microtiter plate was used for the assay.
-
Serial twofold dilutions of the test compounds (this compound and Antitubercular agent-23) were prepared in the growth medium.
-
The standardized bacterial inoculum was added to each well containing the diluted compounds.
-
Control wells included:
-
A drug-free control (inoculum only).
-
A sterile control (medium only).
-
-
The plates were sealed and incubated at 37°C for a period of 5-7 days.
-
Following incubation, a solution of Alamar Blue reagent was added to each well.
-
The plates were re-incubated for 24 hours.
-
Endpoint Determination: A color change from blue to pink indicates bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.
Mechanism of Action and Signaling Pathway
This compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. This occurs through a specific interaction with the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for the translation of messenger RNA (mRNA) into proteins.
Below is a diagram illustrating the proposed mechanism of action for oxazolidinone antibiotics like this compound in Mycobacterium tuberculosis.
Caption: Mechanism of Action of this compound.
Experimental Workflow
The overall process for evaluating the in vitro antitubercular activity of novel compounds is depicted in the workflow diagram below.
Caption: In Vitro Antitubercular Activity Screening Workflow.
Distinction from Other "Agent-22" Compounds
It is important to note that "this compound" (Compound 2), a linezolid-based oxazolidinone, is chemically distinct from other compounds that may be similarly named in the literature. For instance, a compound referred to as "Comp 22" from a series of 9-substituted tetrahydroacridines has also been reported to have antitubercular activity, with a different MIC of 0.78 μg/mL against M. tuberculosis H37Rv.[2] This technical guide is exclusively focused on the linezolid-based oxazolidinone derivative.
References
Unveiling the Molecular Target of Antitubercular Agent-22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular target identification for a promising novel antitubercular candidate, designated Antitubercular Agent-22. This compound, a linezolid-based oxazolidinone derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document outlines the putative molecular target, summarizes key quantitative data, details relevant experimental protocols for target validation, and visualizes the associated cellular pathways and experimental workflows.
Executive Summary
Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The development of new antitubercular agents with novel mechanisms of action is therefore a critical priority. This compound has emerged as a compound of interest, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/ml against the Mtb H37Rv strain[1][2][3]. Based on its structural class as a linezolid-based oxazolidinone, the primary molecular target of this compound is hypothesized to be the bacterial ribosome , specifically the 50S ribosomal subunit . By binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit, it is anticipated to inhibit the initiation of protein synthesis. This guide will delve into the experimental validation of this hypothesis.
Quantitative Data Summary
The following table summarizes the key efficacy data for this compound and related compounds.
| Compound | Chemical Class | MIC (µg/mL) vs. Mtb H37Rv | Molecular Formula | Putative Target |
| This compound | Linezolid-based oxazolidinone | 2 | C24H28FN5O8 | 50S Ribosomal Subunit |
| Linezolid (Reference) | Oxazolidinone | 0.5 - 1.0 | C16H20FN3O4 | 50S Ribosomal Subunit |
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
This compound is predicted to interfere with the initiation of protein synthesis in Mycobacterium tuberculosis. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Molecular Target Identification
The following are detailed methodologies for key experiments to validate the molecular target of this compound.
In Vitro Ribosome Binding Assay
Objective: To determine if this compound directly binds to the M. tuberculosis ribosome.
Protocol:
-
Isolation of Ribosomes: M. tuberculosis H37Rv cells are cultured to mid-log phase and harvested. The cell pellet is washed and then lysed by sonication or French press. Ribosomes are isolated by differential centrifugation.
-
Radio-ligand Displacement Assay:
-
A known radio-labeled ligand that binds to the 50S subunit (e.g., [3H]-linezolid) is incubated with the isolated ribosomes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radio-labeled ligand.
-
The mixture is filtered through a nitrocellulose membrane, and the radioactivity retained on the filter is measured using a scintillation counter.
-
A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the same site.
-
-
Data Analysis: The IC50 value (concentration of this compound that displaces 50% of the radio-labeled ligand) is calculated.
In Vitro Transcription/Translation Assay
Objective: To assess the effect of this compound on bacterial protein synthesis.
Protocol:
-
Assay Setup: A cell-free E. coli or M. smegmatis S30 extract system is used, which contains all the necessary components for transcription and translation.
-
Reaction: A plasmid DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) is added to the S30 extract.
-
Inhibition: Increasing concentrations of this compound are added to the reaction mixtures. A known protein synthesis inhibitor (e.g., linezolid) and a vehicle control are included.
-
Measurement: After incubation, the activity of the synthesized reporter protein is measured (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).
-
Data Analysis: The IC50 value for the inhibition of protein synthesis is determined.
Resistant Mutant Generation and Whole-Genome Sequencing
Objective: To identify the gene(s) in which mutations confer resistance to this compound, thereby indicating its target.
Protocol:
-
Mutant Selection: M. tuberculosis H37Rv is cultured on solid medium containing increasing concentrations of this compound (typically 4x to 10x the MIC).
-
Isolation of Resistant Colonies: Colonies that grow at these concentrations are isolated and re-streaked on drug-containing medium to confirm resistance.
-
Whole-Genome Sequencing: Genomic DNA is extracted from the resistant mutants and the parental wild-type strain. The genomes are sequenced using next-generation sequencing (NGS) platforms.
-
Variant Calling: The sequencing data from the resistant mutants are compared to the wild-type genome to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Target Identification: Mutations consistently found in genes encoding components of the 50S ribosomal subunit (e.g., 23S rRNA, ribosomal proteins L3, L4) would strongly suggest this as the direct target.
Experimental Workflow Visualization
The logical flow for identifying and validating the molecular target of this compound is depicted below.
Caption: Workflow for molecular target identification of this compound.
Conclusion
The identification of the precise molecular target of novel antitubercular agents is paramount for their development as effective therapeutics. For this compound, a linezolid-based oxazolidinone, all evidence points towards the 50S ribosomal subunit as its primary target. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis. Confirmation of this mechanism of action will be a significant step forward in the development of this promising new class of antitubercular drugs.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Novel Antitubercular Agents: A Case Study on 2-Aminoquinazolinones
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This guide provides a detailed examination of the structure-activity relationship (SAR) of a promising new class of antitubercular compounds: the 2-aminoquinazolinones. Due to the absence of a publicly identified "Antitubercular agent-22," this document will focus on the well-documented 2-aminoquinazolinone scaffold as a representative case study in modern antitubercular drug discovery.
Introduction to the 2-Aminoquinazolinone Scaffold
Phenotypic whole-cell screening against M. tuberculosis identified the 2-aminoquinazolinone scaffold as a potent inhibitor of mycobacterial growth.[1][2] Initial hit compound, a sulfone (1), showed promising activity but was hindered by low solubility. This led to the synthesis of a sulfoxide analog (2), which demonstrated improved aqueous solubility while maintaining potent antimycobacterial activity, establishing it as a lead compound for further optimization.[2][3] The general structure of the 2-aminoquinazolinone core, indicating the sites for chemical modification, is depicted below.
Figure 1. General structure of the 2-aminoquinazolinone core indicating modification sites for SAR studies.
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the 2-aminoquinazolinone scaffold have elucidated key structural requirements for potent antitubercular activity. The SAR exploration focused on two primary regions: the left-hand side (LHS) at the 6-position of the quinazolinone core and the right-hand side (RHS) phenyl ring.
Initial SAR studies involved varying the substituent at the 6-position while keeping the RHS as a constant para-trifluoromethyl phenyl group. The results are summarized in the table below.
| Compound | R (6-position) | MIC90 (µM) | IC50 CHO (µM) |
| 1 | Phenyl sulfone | 0.08 | >100 |
| 2 | Phenyl sulfoxide | 0.16 | >100 |
| 7 | Phenyl | 5.3 | >100 |
| 8 | Phenoxy | 0.6 | >100 |
| 9 | Phenylamino | >25 | >100 |
Data synthesized from published research. MIC90 values represent the minimum inhibitory concentration required to inhibit 90% of Mtb growth. IC50 CHO values represent the half-maximal inhibitory concentration against Chinese Hamster Ovary cells, a measure of cytotoxicity.[2]
The data reveals that an oxygen or sulfur linker at the 6-position is critical for potent activity. Direct attachment of a phenyl group (Compound 7) or a phenylamino linker (Compound 9) resulted in a significant loss of potency. The sulfoxide (Compound 2) and sulfone (Compound 1) moieties provided the most potent activity, with the sulfoxide offering improved solubility.
Further SAR exploration focused on the RHS phenyl ring, with the LHS maintained as the optimal phenyl sulfoxide group at the 6-position.
| Compound | R' (RHS) | MIC90 (µM) | IC50 CHO (µM) |
| 2 | 4-CF3 | 0.16 | >100 |
| 34 | 2-CF3 | 2.6 | >100 |
| 48 | 3-CF3 | 1.3 | >100 |
| 49 | 4-Cl | 0.16 | >100 |
| 50 | 4-F | 0.31 | >100 |
Data synthesized from published research.[2]
These studies demonstrated that a para-substituent on the RHS phenyl ring is optimal for antimycobacterial activity. The potency was highest with electron-withdrawing groups such as trifluoromethyl (CF3) and chlorine (Cl) at the para-position (Compounds 2 and 49). Shifting the CF3 group to the ortho or meta position (Compounds 34 and 48) led to a decrease in activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of 2-aminoquinazolinones.
The minimum inhibitory concentration (MIC90) against M. tuberculosis H37Rv was determined using a whole-cell phenotypic screen in a 96-well plate format.
-
Media Preparation : M. tuberculosis was cultured in Glycerol-Alanine-Salts (GAS) media supplemented with Tween 80 and iron.
-
Compound Preparation : Compounds were serially diluted in DMSO and then added to the 96-well plates.
-
Inoculation : A suspension of M. tuberculosis H37Rv was added to each well to a final optical density at 600 nm (OD600) of 0.05.
-
Incubation : Plates were incubated at 37°C for 14 days.
-
MIC90 Determination : The MIC90 was defined as the lowest concentration of the compound that inhibited at least 90% of bacterial growth, determined by visual inspection or spectrophotometric reading.
Cytotoxicity was assessed against a mammalian cell line, Chinese Hamster Ovary (CHO) cells, to determine the selectivity of the compounds.
-
Cell Culture : CHO cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Assay Setup : Cells were seeded in 96-well plates and incubated for 24 hours.
-
Compound Addition : Compounds were added to the wells at various concentrations and incubated for another 48 hours.
-
Viability Assessment : Cell viability was determined using a resazurin-based assay. The fluorescence was measured, and the IC50 value (the concentration that inhibits 50% of cell growth) was calculated.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the general workflow for the discovery and development of the 2-aminoquinazolinone series.
References
An In-depth Technical Guide to the Antitubercular Agent SQ109 and its Effects on the Mycobacterial Cell Wall
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the novel antitubercular agent SQ109, with a specific focus on its mechanism of action involving the mycobacterial cell wall. It includes quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SQ109
SQ109 is a novel 1,2-ethylene diamine small molecule that has emerged as a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] It was identified from a combinatorial library based on the structure of ethambutol, a first-line anti-TB drug.[3] However, SQ109 exhibits a distinct mechanism of action, targeting the essential membrane transporter MmpL3.[4] This guide delves into the technical details of SQ109's interaction with the mycobacterial cell wall, providing researchers with a consolidated resource of its biochemical and physiological effects.
Mechanism of Action: Inhibition of MmpL3 and Disruption of Cell Wall Synthesis
The primary target of SQ109 is the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective outer mycomembrane of mycobacteria.
The inhibition of MmpL3 by SQ109 initiates a cascade of events that ultimately disrupts the integrity of the cell wall:
-
Interference with TMM Transport: SQ109 directly or indirectly inhibits the function of MmpL3, preventing the transport of TMM from the cytoplasm to the periplasm.
-
Accumulation of TMM: The blockage of TMM transport leads to its accumulation within the mycobacterial cell.
-
Inhibition of Trehalose Dimycolate (TDM) and Mycolic Acid Incorporation: With the reduced availability of TMM in the periplasm, the synthesis of trehalose dimycolate (TDM) and the attachment of mycolic acids to the arabinogalactan core of the cell wall are significantly inhibited.[4]
-
Disruption of Cell Wall Assembly: The compromised synthesis and incorporation of mycolic acids weaken the mycobacterial cell wall, leading to increased permeability and eventual cell death.[4]
It has also been suggested that SQ109 may have secondary mechanisms of action, including the dissipation of the proton motive force, which could indirectly inhibit MmpL3 and other cellular processes.[5]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the proposed mechanism of action of SQ109.
Caption: Mechanism of action of SQ109 targeting the MmpL3 transporter.
Quantitative Data on the Efficacy of SQ109
The following tables summarize the in vitro and in vivo activity of SQ109 against Mycobacterium tuberculosis.
In Vitro Minimum Inhibitory Concentrations (MICs)
| M. tuberculosis Strain | Assay Method | MIC (µg/mL) | MIC (µM) | Reference(s) |
| H37Rv (pan-susceptible) | BACTEC | ≤0.2 | ~0.63 | [1][2] |
| H37Rv (pan-susceptible) | Alamar Blue | ≤0.39 | ~1.2 | [1] |
| Erdman (pan-susceptible) | Alamar Blue | ≤0.39 | ~1.2 | [1] |
| Ethambutol-resistant | Alamar Blue | 0.78 | ~2.4 | [1][3] |
| Isoniazid-resistant | Not specified | Not specified | 1.4 | [3] |
| Rifampicin-resistant | Not specified | ≤0.7 | Not specified | [3] |
| Drug-susceptible and Drug-resistant clinical isolates | Not specified | 0.16 - 0.64 | Not specified | [2] |
| 225 clinical isolates (MIC90) | Not specified | 0.25 | Not specified | [6] |
Intracellular and Bactericidal Activity
| Activity Metric | Conditions | Value | Reference(s) |
| Intracellular IC90 | Infected THP-1 derived macrophages (3 days) | 0.17 µg/mL (0.5 µM) | [7] |
| Intracellular MBC90 | Infected THP-1 derived macrophages (3 days) | 1.3 µg/mL (4 µM) | [7] |
| Reduction in intracellular M. tuberculosis | At MIC | 99% | [1][3] |
| Minimum Bactericidal Concentration (MBC) | In vitro | 0.64 µg/mL | [1][7] |
In Vivo Efficacy in Mouse Models
| Dose | Duration | Comparison | Outcome | Reference(s) |
| 10 mg/kg/day | 6-8 weeks | EMB at 100 mg/kg/day | Better activity than EMB | [1] |
| 25 mg/kg/day | 28 days | INH at 25 mg/kg/day | Less potent than INH | [1] |
| 1 mg/kg/day | 6 weeks | EMB at 100 mg/kg/day | As effective as EMB in lungs | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of SQ109 on the mycobacterial cell wall.
Macromolecular Incorporation Assay
This assay is used to determine the effect of a compound on the synthesis of major macromolecules, including proteins, nucleic acids, and cell wall components.
Protocol:
-
Culture Preparation: Grow M. tuberculosis to mid-log phase (OD600 of 0.6-0.8).
-
Drug Exposure: Expose the bacterial cultures to different concentrations of SQ109 (e.g., 1x, 5x, 10x MIC) for a specified period (e.g., 10 hours). Include a no-drug control (DMSO vehicle).
-
Radiolabeling: Add radiolabeled precursors to the cultures for 1 hour.
-
For protein synthesis: [4,5-³H]L-leucine.
-
For peptidoglycan synthesis: [1-³H]N-acetyl-D-glucosamine.
-
For nucleic acid synthesis: [5,6-³H]uracil.
-
For mycolic acid and fatty acid synthesis: ¹⁴C-acetate.
-
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in phosphate-buffered saline (PBS), and disrupt by bead beating.
-
Macromolecule Precipitation: Precipitate the macromolecules by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.
-
Harvesting and Washing: Collect the precipitate on Whatman GF/C filters and wash extensively with ice-cold 10% TCA.
-
Quantification: Measure the incorporated radioactivity by liquid scintillation counting.
-
Analysis: Compare the radioactivity counts in the drug-treated samples to the no-drug control to determine the percentage of inhibition of macromolecular synthesis.[8]
Thin-Layer Chromatography (TLC) Analysis of Mycobacterial Lipids
TLC is used to separate and visualize mycobacterial lipids, allowing for the detection of changes in the lipid profile upon drug treatment, such as the accumulation of TMM and the reduction of TDM.
Protocol:
-
Lipid Extraction:
-
Culture M. tuberculosis with and without SQ109.
-
Harvest the cells and extract total lipids using a mixture of chloroform and methanol (e.g., 2:1 v/v) with vigorous shaking overnight.[9]
-
Centrifuge to pellet the cell debris and collect the organic extract.
-
-
TLC Plate Preparation: Use silica gel TLC plates.
-
Sample Application: Spot the lipid extracts onto the TLC plate.
-
Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system. For separating TMM and TDM, a common solvent system is chloroform:methanol:water (e.g., 90:10:1 v/v/v).[10]
-
Visualization: Visualize the separated lipids.
-
For non-radiolabeled lipids, spray the plate with a reagent such as 5% phosphomolybdic acid in ethanol followed by charring.
-
For radiolabeled lipids (e.g., from ¹⁴C-acetate labeling), expose the plate to a phosphor screen and visualize using a phosphorimager.
-
-
Analysis: Compare the lipid profiles of the SQ109-treated and control samples, looking for an increase in the intensity of the TMM spot and a decrease in the TDM spot in the treated samples.[8]
Generation and Sequencing of Resistant Mutants
This protocol is used to identify the genetic basis of resistance to a compound, which can reveal its molecular target.
Protocol:
-
Mutant Selection: Plate a large number of mid-log phase M. tuberculosis cells (e.g., 10⁸) on solid media containing a high concentration of SQ109 (e.g., 10x MIC).[11]
-
Isolation and Verification: Isolate colonies that grow on the drug-containing plates. Re-streak the colonies on both drug-free and drug-containing media to confirm resistance.
-
Genomic DNA Extraction: Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Whole-Genome Sequencing (WGS):
-
Prepare sequencing libraries from the genomic DNA.
-
Sequence the genomes using a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain.
-
Identify single nucleotide polymorphisms (SNPs) and other mutations that are present in the resistant mutants but not in the wild-type.
-
Mutations consistently found in the mmpL3 gene in SQ109-resistant mutants point to MmpL3 as the target.[11][12]
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for analyzing antitubercular agents and the logical relationship of MmpL3 inhibition.
General Experimental Workflow for Characterizing a Novel Antitubercular Agent
Caption: A typical workflow for the preclinical evaluation of a new antitubercular agent.
Logical Relationship of MmpL3 Inhibition and its Consequences
Caption: The logical cascade of events following the inhibition of MmpL3 by SQ109.
Conclusion
SQ109 represents a significant advancement in the development of new antitubercular agents, with a well-defined mechanism of action that targets the essential MmpL3 transporter and disrupts the synthesis of the mycobacterial cell wall. Its potent in vitro and in vivo activity, including against drug-resistant strains, underscores its potential as a valuable component of future TB treatment regimens. This technical guide provides a foundational resource for researchers working on SQ109 and other MmpL3 inhibitors, consolidating key data and methodologies to facilitate further investigation and drug development efforts in the fight against tuberculosis.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Profile of Antitubercular Agent-22: A Data Gap Analysis
Despite a comprehensive search for the preliminary toxicity profile of "Antitubercular agent-22," no publicly available data on its adverse effects, cytotoxicity, or other safety parameters could be identified. The existing literature primarily focuses on the synthesis and potent antitubercular activity of this compound, leaving a significant knowledge gap regarding its safety profile.
"this compound" is identified as a 9-substituted tetrahydroacridine derivative. A key study in the field describes the synthesis and evaluation of a series of these compounds, with compound '22' exhibiting a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Mycobacterium tuberculosis H37Rv. This highlights its potential as a promising lead compound in the development of new tuberculosis therapies.
However, the available scientific literature, including abstracts and review articles, does not contain information regarding the toxicity of this specific agent. In early-stage drug discovery, it is common for preliminary toxicity assessments, such as in vitro cytotoxicity assays against mammalian cell lines, to be conducted alongside efficacy studies. This foundational safety data is crucial for determining the therapeutic index and guiding further development. The absence of such data for "this compound" in the public domain suggests that these studies may not have been performed, or if they were, the results have not been published.
For researchers, scientists, and drug development professionals, this lack of toxicity data represents a critical hurdle in evaluating the potential of "this compound" as a viable drug candidate. Further investigation into its safety profile is imperative.
Future Directions and Necessary Investigations
To address this data gap, a series of preliminary toxicity studies would be required. The logical workflow for such an investigation is outlined below.
Caption: Workflow for Preliminary Toxicity Assessment.
The initial phase of this workflow would involve a battery of in vitro assays to assess cytotoxicity against relevant cell lines (e.g., liver, lung), genotoxic potential, and specific organ toxicity such as cardiotoxicity and hepatotoxicity. Positive results from these initial screens would warrant progression to preliminary in vivo studies in animal models to determine acute toxicity and establish a basic tolerability profile.
Without these fundamental toxicity data, a comprehensive technical guide or whitepaper on the safety of "this compound" cannot be developed. The scientific community is encouraged to pursue these lines of investigation to fully characterize the therapeutic potential of this potent antitubercular compound.
Methodological & Application
Application Note: In Vitro Efficacy and Safety Profiling of Antitubercular Agent-22
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document outlines the experimental protocols for the in vitro evaluation of "Antitubercular agent-22," a novel compound with potential activity against Mycobacterium tuberculosis. The described assays are designed to determine the compound's potency, selectivity, and preliminary safety profile, which are critical for advancing its development. A combination of assays can be used to determine profiles against replicating, non-replicating, intracellular, and tolerant bacteria.[1]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
This compound
-
Rifampicin (positive control)
-
96-well microplates
-
Resazurin sodium salt solution
Procedure:
-
Prepare a stock solution of this compound and Rifampicin in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final concentrations should range from 0.015 to 128 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 30 µL of Resazurin solution to each well and incubate for another 24 hours.
-
The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.
Cytotoxicity Assay against Human Hepatocellular Carcinoma (HepG2) Cells
This assay evaluates the potential toxicity of this compound against a human liver cell line, providing an early indication of its safety profile.[2]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Doxorubicin (positive control)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound (e.g., 1 to 1000 µM) and Doxorubicin. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Intracellular Activity against M. tuberculosis in Macrophages
This assay assesses the ability of this compound to kill M. tuberculosis residing within macrophages, which is crucial for eradicating persistent bacteria.[3][4]
Materials:
-
J774A.1 macrophage cell line
-
Mycobacterium tuberculosis H37Rv strain
-
DMEM supplemented with 10% FBS
-
This compound
-
Rifampicin (positive control)
-
24-well plates
-
Sterile water
-
Middlebrook 7H10 agar plates
Procedure:
-
Seed J774A.1 cells in 24-well plates and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells with fresh medium to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of this compound or Rifampicin.
-
Incubate the plates for 48 hours.
-
Lyse the macrophages with sterile water to release intracellular bacteria.
-
Prepare serial dilutions of the lysate and plate on 7H10 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Determine the reduction in intracellular bacterial viability compared to the untreated control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) | CC50 on HepG2 cells (µM) | Selectivity Index (SI = CC50/MIC) |
| This compound | 0.5 | >100 | >200 |
| Rifampicin | 0.1 | 50 | 500 |
Table 2: Intracellular Activity of this compound
| Compound | Concentration (µg/mL) | Log10 CFU Reduction (vs. Untreated Control) |
| This compound | 1 | 1.5 |
| 5 | 2.8 | |
| 10 | 3.5 | |
| Rifampicin | 1 | 2.0 |
| 5 | 3.2 | |
| 10 | 4.1 |
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Hypothetical Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis
Many effective antitubercular drugs target the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6] The following diagram illustrates a hypothetical mechanism of action for this compound, targeting a key enzyme in this pathway.
Caption: Hypothetical inhibition of the mycolic acid pathway by Agent-22.
References
- 1. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Use of Antitubercular Agent-22 (ATA-22) in a BSL-3 Laboratory
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and safety guidelines for handling and testing Antitubercular agent-22 (ATA-22), a novel investigational compound, within a Biosafety Level 3 (BSL-3) laboratory environment. The protocols cover in vitro efficacy testing against Mycobacterium tuberculosis and cytotoxicity assessment.
Introduction to this compound (ATA-22)
This compound (ATA-22) is a synthetic small molecule inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA). InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Unlike isoniazid (INH), a frontline anti-tuberculosis drug that requires activation by the catalase-peroxidase enzyme KatG, ATA-22 is a direct inhibitor of InhA. This mechanism of action makes it a promising candidate for treating infections caused by INH-resistant strains of M. tuberculosis.
BSL-3 Safety and Handling Protocols for ATA-22
All work involving viable Mycobacterium tuberculosis must be performed in a BSL-3 laboratory by trained personnel, adhering to institutional and national guidelines.[1][2] The introduction of a chemical agent like ATA-22 requires additional safety considerations.
2.1 Personal Protective Equipment (PPE) A solid-front, wrap-around gown, scrub suit, or coveralls must be worn.[2] Double-gloving is required, with the outer gloves being removed and discarded into a biohazard waste container within the Biological Safety Cabinet (BSC) upon completion of work. N95 respirators or powered air-purifying respirators (PAPRs) are mandatory.[3]
2.2 Preparation and Handling within a BSC
-
All manipulations of ATA-22 powder and stock solutions should be performed within a certified Class II BSC to prevent aerosolization and contamination.
-
Prepare stock solutions of ATA-22 in an appropriate solvent (e.g., DMSO) inside the BSC.
-
All procedures involving the addition of ATA-22 to M. tuberculosis cultures must be performed within the BSC.[4]
-
Use plastic-backed absorbent pads on the work surface of the BSC to contain any potential spills.
2.3 Decontamination and Waste Disposal
-
All liquid waste containing ATA-22 and/or M. tuberculosis must be decontaminated with an approved tuberculocidal disinfectant (e.g., 10% bleach, 5% Amphyl) for a sufficient contact time before being removed from the BSC.[5]
-
All solid waste, including pipette tips, culture plates, and tubes, must be collected in a biohazard bag inside the BSC and subsequently autoclaved before disposal.[5][6]
-
Work surfaces within the BSC and any equipment used must be decontaminated with a tuberculocidal disinfectant upon completion of work and after any spills.[2][4]
Preclinical Data Summary for ATA-22
The following tables summarize the in vitro efficacy and cytotoxicity profile of ATA-22.
Table 1: In Vitro Activity of ATA-22 against M. tuberculosis
| Strain | Resistance Profile | ATA-22 MIC (µg/mL) | Isoniazid MIC (µg/mL) |
|---|---|---|---|
| H37Rv | Drug-Susceptible | 0.06 | 0.05 |
| katG S315T | Isoniazid-Resistant | 0.06 | > 16 |
| inhA C-15T | Isoniazid-Resistant | 0.12 | 1.0 |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Cytotoxicity and Selectivity Index of ATA-22
| Cell Line | Compound | CC50 (µM) | MIC (µM) vs. H37Rv | Selectivity Index (SI) |
|---|
| Vero Cells | ATA-22 | > 100 | 0.15 | > 660 |
CC50: 50% Cytotoxic Concentration; SI = CC50/MIC
Experimental Protocols
4.1 Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a broth microdilution method for determining the MIC of ATA-22 against M. tuberculosis.
Materials:
-
ATA-22 powder
-
DMSO (sterile)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis strains (e.g., H37Rv)
-
Sterile 96-well flat-bottom plates
-
Class II BSC
Procedure:
-
Prepare ATA-22 Stock Solution: Inside a BSC, dissolve ATA-22 in DMSO to a final concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8). Adjust the culture to a McFarland standard of 0.5, then dilute 1:50 in fresh 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
Serial Dilutions: Add 100 µL of 7H9 broth to all wells of a 96-well plate. Add 2 µL of the 10 mg/mL ATA-22 stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control (bacteria only) and a sterile control (broth only).
-
Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of ATA-22 that results in no visible growth of M. tuberculosis.
4.2 Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of ATA-22 against a mammalian cell line (e.g., Vero cells).[7][8]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
ATA-22 stock solution (10 mg/mL in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of ATA-22 in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of ATA-22 and the experimental workflow for its evaluation.
References
Application Notes and Protocols for "Antitubercular Agent-22" in Murine Tuberculosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the in vivo evaluation of "Antitubercular Agent-22," a novel therapeutic candidate against Mycobacterium tuberculosis (Mtb). The protocols outlined below are based on established murine models of tuberculosis and are intended to guide researchers in assessing the efficacy of this new agent. Murine models are crucial in preclinical drug development as they mimic key aspects of human tuberculosis, allowing for the evaluation of a drug's bactericidal or bacteriostatic activity and its pharmacokinetic/pharmacodynamic profile.[1] The choice of mouse strain and infection model can influence the outcome of efficacy studies, and therefore, careful consideration of the experimental design is essential.[2][3][4]
Data Presentation: Dosage and Efficacy of Standard Antitubercular Agents
The following table summarizes the standard dosages of commonly used antitubercular drugs in murine models. This data serves as a reference for designing dose-ranging studies for "this compound."
| Drug | Abbreviation | Class | Standard Dosage in Mice (mg/kg) | Route of Administration | Frequency |
| Isoniazid | INH or H | Hydrazide | 10 - 25 | Oral gavage | 5 days/week |
| Rifampin | RIF or R | Rifamycin | 10 | Oral gavage | 5 days/week |
| Pyrazinamide | PZA or Z | Pyrazinecarboxamide | 150 | Oral gavage | 5 days/week |
| Ethambutol | EMB | Ethylenediamine | 100 | Oral gavage | 5 days/week |
| Moxifloxacin | MXF | Fluoroquinolone | 100 | Oral gavage | 5 days/week |
| Bedaquiline | BDQ | Diarylquinoline | 25 | Oral gavage | 5 days/week |
| Pretomanid | PA-824 | Nitroimidazole | 50 - 100 | Oral gavage | 5 days/week |
| Linezolid | LZD | Oxazolidinone | 100 | Oral gavage | 5 days/week |
| Capreomycin | CM | Capreoline | 150 | Subcutaneous injection | 5 days/week |
| Amikacin | AK | Aminoglycoside | 150 | Subcutaneous injection | 5 days/week |
Note: Dosages can vary between different studies and mouse strains. It is recommended to perform a dose-finding study for any new antitubercular agent.[4][5][6]
Experimental Protocols
Murine Tuberculosis Infection Model
This protocol describes the establishment of a chronic tuberculosis infection in mice via low-dose aerosol exposure, which is considered the gold standard for mimicking natural human infection.
Materials:
-
Mouse Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).[2][7]
-
Mtb Strain: Mycobacterium tuberculosis H37Rv or Erdman strain.[2]
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system).
-
Biosafety Level 3 (BSL-3) facility and procedures.
Procedure:
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Wash the bacterial cells twice with PBS containing Tween 80.
-
Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.
-
Adjust the bacterial concentration to deliver approximately 100-200 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol exposure system used.[2]
-
-
Aerosol Infection:
-
Place mice in the exposure chamber of the aerosol generation system.
-
Run the nebulizer to deliver the Mtb suspension as a low-dose aerosol.
-
The day after infection (Day 1), euthanize a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.
-
In Vivo Efficacy Study of "this compound"
This protocol details the procedure for evaluating the efficacy of "this compound" as a monotherapy or in combination with other agents.
Materials:
-
Chronically infected mice (from Protocol 1).
-
"this compound" formulated for the desired route of administration (e.g., in water or a suitable vehicle for oral gavage).
-
Standard antitubercular drugs for control groups (e.g., Isoniazid, Rifampin).
-
Oral gavage needles.
-
Sterile instruments for dissection.
-
7H11 agar plates.
Procedure:
-
Treatment Initiation:
-
Begin treatment 4-6 weeks post-infection, once a chronic infection is established.
-
Randomly assign mice to different treatment groups (e.g., Vehicle control, "this compound" low dose, "this compound" high dose, Standard drug control).
-
-
Drug Administration:
-
Assessment of Bacterial Load:
-
At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with Tween 80.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
-
Data Analysis:
-
Express the bacterial load as log10 CFU per organ.
-
Compare the mean log10 CFU between the treatment groups and the vehicle control group to determine the bactericidal or bacteriostatic activity of "this compound."
-
Visualizations
Signaling Pathway: Hypothetical Mechanism of Action
This diagram illustrates a common mechanism of action for antitubercular drugs, the inhibition of mycolic acid synthesis, which is a key component of the mycobacterial cell wall.[9][10] This is a plausible pathway for a novel agent like "this compound."
Caption: Hypothetical mechanism of "this compound" targeting mycolic acid synthesis.
Experimental Workflow
This diagram outlines the key steps in the in vivo evaluation of "this compound."
Caption: Workflow for in vivo efficacy testing of "this compound".
Logical Relationships in Murine TB Models
This diagram illustrates the relationships between different components of murine tuberculosis models for drug testing.
Caption: Key factors influencing outcomes in murine TB drug efficacy studies.
References
- 1. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes: Antitubercular agent-22 for High-Throughput Screening
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A validated and crucial target for anti-TB drug development is the enoyl-acyl carrier protein reductase (InhA).[1][2][3] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the primary components of the mycobacterial cell wall.[1][4][5] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.[3] "Antitubercular agent-22" is a potent, direct inhibitor of InhA, making it an ideal tool for high-throughput screening (HTS) campaigns aimed at identifying new anti-TB agents. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG, this compound does not require metabolic activation, rendering it effective against isoniazid-resistant Mtb strains with KatG mutations.[1][2][3]
Mechanism of Action
This compound acts as a direct, non-covalent inhibitor of the InhA enzyme. It binds to the active site of InhA in a manner dependent on the presence of the NADH cofactor.[1] This binding event blocks the enoyl-substrate binding pocket, preventing the reduction of long-chain trans-2-enoyl-ACP, a critical step in mycolic acid elongation.[1][2] The disruption of this pathway inhibits the formation of the protective mycolic acid layer, compromising the structural integrity of the bacterial cell wall and leading to cell lysis.
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols: Evaluating "Antitubercular Agent-22" in Combination Therapy with First-Line TB Drugs
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The standard treatment for drug-susceptible TB involves a combination of first-line drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). However, the long duration of therapy and associated toxicities underscore the urgent need for novel, more effective, and safer treatment regimens. This document provides a framework for the preclinical evaluation of a hypothetical novel compound, "Antitubercular Agent-22," in combination with first-line TB drugs. The protocols and data presentation formats outlined below are based on established methodologies in tuberculosis research and are intended to serve as a comprehensive guide for researchers.
While a specific compound designated "this compound" is not identified in the current literature, the following application notes and protocols are presented as a template for the investigation of any new chemical entity with potential antitubercular activity. The hypothetical data and pathways are for illustrative purposes.
Quantitative Data Summary
A crucial step in evaluating a new antitubercular candidate is to quantify its activity, both alone and in combination with existing drugs. The following tables provide a standardized format for presenting such data.
Table 1: In Vitro Activity of this compound and First-Line TB Drugs against M. tuberculosis H37Rv
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) |
| This compound | 0.05 | 0.1 | 0.2 |
| Isoniazid | 0.025 | 0.05 | 0.1 |
| Rifampicin | 0.05 | 0.1 | 0.25 |
| Ethambutol | 1.0 | 2.5 | >10 |
| Pyrazinamide (pH 5.5) | 25 | 50 | 100 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of bacterial growth. MBC: Minimum Bactericidal Concentration.
Table 2: Synergy Analysis of this compound with First-Line TB Drugs using Fractional Inhibitory Concentration Index (FICI)
| Drug Combination | FICI | Interpretation |
| This compound + Isoniazid | 0.45 | Synergy |
| This compound + Rifampicin | 0.38 | Synergy |
| This compound + Ethambutol | 0.75 | Additive |
| This compound + Pyrazinamide | 1.2 | Indifference |
FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1.0: Additive; 1.0 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of experimental findings.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
M. tuberculosis H37Rv culture
-
Antimicrobial agents (stock solutions)
-
Resazurin sodium salt solution (0.02% w/v)
Procedure:
-
Prepare serial two-fold dilutions of each drug in 7H9 broth in a 96-well plate.
-
Inoculate each well with M. tuberculosis H37Rv at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a drug-free control (positive growth) and a media-only control (negative growth).
-
Incubate the plates at 37°C for 7 days.
-
Add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed.
Synergy Testing using Checkerboard Assay
Objective: To evaluate the interaction between two antimicrobial agents.
Procedure:
-
In a 96-well plate, prepare a checkerboard pattern of serial dilutions of two drugs. Drug A is diluted horizontally, and Drug B is diluted vertically.
-
Inoculate the wells with M. tuberculosis H37Rv as described in the MIC protocol.
-
Incubate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI: FICI = FIC of Drug A + FIC of Drug B.
Intracellular Activity Assay in Macrophages
Objective: To assess the ability of the compounds to kill M. tuberculosis residing within macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. tuberculosis H37Rv opsonized with human serum
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.
-
Infect the macrophages with opsonized M. tuberculosis at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh medium containing the test compounds at various concentrations.
-
Incubate for 4 days.
-
Lyse the macrophages with 0.1% SDS and plate the lysates on Middlebrook 7H11 agar to enumerate surviving bacteria (CFU).
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: Preclinical evaluation workflow for a new antitubercular agent.
Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI).
Caption: Hypothetical mechanism of action for this compound.
Discussion and Future Directions
The hypothetical synergistic interactions observed between this compound and both isoniazid and rifampicin are promising. This suggests that Agent-22 may have a mechanism of action that is complementary to these first-line drugs. The proposed disruption of cell wall integrity by Agent-22 could potentially increase the permeability of the mycobacterial cell wall, thereby enhancing the activity of other drugs.
Future studies should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target of this compound.
-
In Vivo Efficacy: Evaluating the efficacy of combination therapies in an animal model of tuberculosis, such as the mouse or rabbit model.
-
Pharmacokinetics and Toxicology: Determining the pharmacokinetic profile and assessing the safety and toxicity of this compound.
-
Resistance Studies: Investigating the potential for the development of resistance to this compound and its cross-resistance with other antitubercular drugs.
The successful completion of these studies will be critical in determining the potential of "this compound" as a component of a novel, shortened, and more effective treatment regimen for tuberculosis.
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antitubercular Agent-22 Against Drug-Resistant Mycobacterium tuberculosis
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global public health, necessitating the discovery and development of novel antitubercular agents. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel investigational compound, "Antitubercular agent-22," against various drug-resistant Mtb strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Accurate MIC determination is a critical step in the preclinical evaluation of new antitubercular drugs.
This document outlines the materials, equipment, and step-by-step procedures for conducting the broth microdilution method, a commonly used and standardized technique for susceptibility testing of Mtb. The protocol is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
1. Materials and Equipment
-
Bacterial Strains: Drug-resistant strains of Mycobacterium tuberculosis (e.g., resistant to isoniazid, rifampicin, multidrug-resistant (MDR), or extensively drug-resistant (XDR) strains) and a susceptible control strain (e.g., H37Rv).
-
Culture Media:
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Glycerol
-
Tween 80
-
-
This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).
-
Control Drugs: Isoniazid, Rifampicin, and other relevant drugs for resistance profiling.
-
Equipment:
-
Biosafety Level 3 (BSL-3) laboratory facilities
-
Class II Biosafety Cabinet
-
Incubator (37°C)
-
Microplate reader
-
96-well microtiter plates (sterile, with lids)
-
Multichannel pipettes and sterile tips
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80.
-
Bacterial Inoculum Preparation:
-
Culture the Mtb strains in complete 7H9 broth until they reach the mid-logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10^7 to 1 x 10^8 CFU/mL) using a spectrophotometer or nephelometer.
-
Dilute the adjusted inoculum 1:20 in complete 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
3. Broth Microdilution Assay
-
Plate Setup:
-
Add 100 µL of complete 7H9 broth to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 100 µL of this compound stock solution to achieve the desired starting concentration.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of this compound by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well, resulting in a final volume of 200 µL.
-
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum and broth (no drug).
-
Sterility Control: Wells containing only broth (no bacteria or drug).
-
Reference Drug Controls: Set up serial dilutions of known antitubercular drugs (e.g., isoniazid, rifampicin) as positive controls.
-
-
Incubation:
-
Seal the plates with a lid or an adhesive plate sealer and place them in a secondary container.
-
Incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
For a more quantitative assessment, a resazurin-based indicator can be added to the wells, where a color change from blue to pink indicates bacterial growth.
-
Data Presentation
The results of the MIC testing should be summarized in a clear and organized table to facilitate comparison between different strains.
Table 1: MIC of this compound and Control Drugs against Drug-Resistant M. tuberculosis Strains
| Mtb Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv | Susceptible | |||
| Strain A | Isoniazid-resistant | |||
| Strain B | Rifampicin-resistant | |||
| Strain C | MDR | |||
| Strain D | XDR |
Experimental Workflow Diagram
Caption: Workflow for MIC determination of this compound.
Signaling Pathway (Hypothetical)
Since "this compound" is a placeholder, a hypothetical mechanism of action is presented below for illustrative purposes. This diagram visualizes a potential pathway where the agent inhibits a key enzyme in the Mtb cell wall synthesis.
Caption: Hypothetical mechanism of action for this compound.
Application Notes and Protocols: Administration of a Novel Antitubercular Agent (e.g., "Antitubercular agent-22") in Animal Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive guide for the in vivo evaluation of novel antitubercular agents, using "Antitubercular agent-22" as a representative compound. The protocols and data presentation formats are based on established methodologies for testing new chemical entities against Mycobacterium tuberculosis (Mtb) in preclinical animal models. The following sections detail experimental workflows, data summarization, and visualization of key processes to facilitate the assessment of a new drug candidate's efficacy.
Quantitative Data Summary
For effective comparison of the antitubercular agent's efficacy across different experimental conditions, all quantitative data should be organized into clear and concise tables. Below are templates for presenting efficacy and survival data.
Table 1: Efficacy of this compound in a Murine Model of Chronic Tuberculosis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Duration of Treatment (weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | N/A | Oral gavage | 4 | 6.75 ± 0.25 | 4.80 ± 0.30 |
| Isoniazid | 25 | Oral gavage | 4 | 4.10 ± 0.30 | 2.50 ± 0.20 |
| Agent-22 | 50 | Oral gavage | 4 | 4.50 ± 0.28 | 3.10 ± 0.25 |
| Agent-22 | 100 | Oral gavage | 4 | 3.80 ± 0.22 | 2.40 ± 0.18 |
Data presented are hypothetical and should be replaced with experimental results.
Table 2: Survival Analysis in a Murine Model of Acute Tuberculosis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Median Survival Time (Days) | Percent Survival at Day 60 |
| Vehicle Control | N/A | Oral gavage | 28 | 0% |
| Isoniazid | 25 | Oral gavage | >60 | 100% |
| Agent-22 | 100 | Oral gavage | 52 | 80% |
Data presented are hypothetical and should be replaced with experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Murine Model of Chronic M. tuberculosis Infection
This protocol is designed to establish a chronic, stable infection in mice to evaluate the bactericidal activity of "this compound".
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80
-
Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)
-
"this compound" formulation
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard antitubercular drugs (e.g., Isoniazid)
-
Sterile phosphate-buffered saline (PBS)
-
Middlebrook 7H11 agar plates supplemented with 10% OADC
-
Sterile petri dishes and tissue homogenizers
Procedure:
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Load the bacterial culture into the nebulizer of the aerosol exposure chamber.
-
Expose mice to the aerosolized Mtb to achieve a low-dose infection, implanting approximately 50-100 bacilli in the lungs.
-
Confirm the initial bacterial load by sacrificing a subset of mice (n=3) 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4 weeks. At this stage, the bacterial load in the lungs should be stable.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of "this compound").
-
Prepare the drug formulation and administer it to the mice daily via the specified route (e.g., oral gavage) for the duration of the treatment period (e.g., 4 weeks).
-
-
Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile PBS.
-
Prepare serial dilutions of the homogenates and plate on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Express the data as Log10 CFU per organ.
-
Pharmacokinetic (PK) Study in Mice
This protocol outlines the procedure to determine the pharmacokinetic profile of "this compound".
Materials:
-
Healthy BALB/c mice (female, 6-8 weeks old)
-
"this compound" formulation
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single dose of "this compound" to the mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to separate plasma.
-
-
Sample Analysis:
-
Quantify the concentration of "this compound" in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Visualizations
Diagrams are provided to illustrate experimental workflows and potential mechanisms of action.
Caption: Workflow for evaluating a novel antitubercular agent in a chronic murine infection model.
Caption: A potential signaling pathway for the mechanism of action of a nitroimidazole-based antitubercular agent.
Application Notes and Protocols for Assessing "Antitubercular agent-22" Cytotoxicity in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel antitubercular agents is critical in the global fight against tuberculosis. Macrophages are the primary host cells for Mycobacterium tuberculosis, making them a crucial cell type for evaluating the cytotoxicity of new drug candidates. An ideal antitubercular agent should exhibit high potency against the bacteria while demonstrating minimal toxicity to the host's immune cells. This document provides a detailed protocol for assessing the cytotoxicity of a novel compound, "Antitubercular agent-22," in a human macrophage model. The protocols outlined below utilize the THP-1 human monocytic cell line, a well-established model for macrophage studies.[1][2][3][4] The assays included are the MTT assay for cell viability, the LDH release assay for cytotoxicity, and Annexin V/Propidium Iodide staining for the determination of apoptotic and necrotic cell death.
Experimental Protocols
Protocol 1: THP-1 Monocyte to Macrophage Differentiation
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[1][2]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate for MTT and LDH assays, or 1 x 10^6 cells/well in a 6-well plate for flow cytometry.
-
Differentiation: Add PMA to the culture medium to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the monocytes will adhere to the plate and differentiate into macrophages, exhibiting a characteristic flattened and enlarged morphology.[1]
-
Resting Phase: After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent macrophages once with warm PBS. Add fresh, PMA-free complete medium and let the cells rest for 24 hours before treatment with "this compound".
Protocol 2: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5][6]
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the medium from the rested macrophages and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 3: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[8][9][10]
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
"this compound" stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Treatment: Treat the cells with serial dilutions of "this compound" as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[9][11]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[8]
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically is: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Necrotic or late apoptotic cells have compromised membranes and will take up propidium iodide.[13]
Materials:
-
Differentiated THP-1 macrophages in a 6-well plate
-
"this compound" stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treatment: Treat differentiated macrophages with desired concentrations of "this compound" for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently scrape them from the plate.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Cell Viability of Macrophages Treated with this compound (MTT Assay)
| Concentration (µM) | % Viability (24h) (Mean ± SD) | % Viability (48h) (Mean ± SD) | % Viability (72h) (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 10 | 90.5 ± 5.1 | 85.3 ± 4.7 | 78.4 ± 6.1 |
| 50 | 75.8 ± 6.2 | 60.1 ± 5.5 | 45.2 ± 5.9 |
| 100 | 52.3 ± 5.8 | 35.7 ± 4.9 | 20.9 ± 4.2 |
Table 2: Cytotoxicity of this compound in Macrophages (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) (Mean ± SD) | % Cytotoxicity (48h) (Mean ± SD) | % Cytotoxicity (72h) (Mean ± SD) |
| Vehicle Control | 2.1 ± 0.8 | 3.5 ± 1.1 | 4.2 ± 1.3 |
| 1 | 3.4 ± 1.0 | 5.8 ± 1.4 | 8.9 ± 1.9 |
| 10 | 11.2 ± 2.1 | 18.6 ± 2.5 | 25.7 ± 3.1 |
| 50 | 28.9 ± 3.5 | 45.2 ± 4.1 | 60.3 ± 5.2 |
| 100 | 55.4 ± 4.8 | 72.8 ± 5.6 | 85.1 ± 6.4 |
Visualizations
Caption: Overall experimental workflow for assessing cytotoxicity.
Caption: Logical relationship of cytotoxicity assay principles.
References
- 1. atcc.org [atcc.org]
- 2. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells [bio-protocol.org]
- 3. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [app.jove.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Antitubercular Agent-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitubercular agent-22, also referred to as Compound 2, is a novel synthetic molecule belonging to the linezolid-based oxazolidinone class of compounds.[1] It has demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with a reported Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[1][2] These promising preclinical findings necessitate further evaluation in in vivo models to assess its efficacy, pharmacokinetics, and safety profile, paving the way for potential clinical development.
This document provides detailed application notes and standardized protocols for the formulation and in vivo evaluation of this compound in a murine model of tuberculosis.
Physicochemical and In Vitro Data
A summary of the known properties of this compound is presented below. This information is critical for designing an appropriate in vivo formulation and study.
| Property | Value | Reference |
| Compound Name | This compound (Compound 2) | [1] |
| Chemical Class | Linezolid-based oxazolidinone | [1] |
| Molecular Formula | C24H28FN5O8 | [3][4] |
| Molecular Weight | 533.51 g/mol | [3][4] |
| In Vitro Activity (MIC) | 2 µg/mL against M. tuberculosis H37Rv | [1][2] |
| Antifungal Activity (MIC) | 2.34 µg/mL against Candida albicans MTCC 3017 | [1][2][5] |
In Vivo Formulation Protocol
The following protocol describes the preparation of a formulation of this compound suitable for oral administration in mice. The choice of excipients is based on common practices for preclinical oral formulations of small molecules with limited aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile water for injection
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Sterile microcentrifuge tubes
-
Pipettes
Protocol:
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing DMSO, PEG400, Tween 80, and sterile water in a ratio of 10:40:5:45 (v/v/v/v).
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.
-
-
Formulation of this compound:
-
Weigh the required amount of this compound based on the desired final concentration for dosing.
-
Add the appropriate volume of the prepared vehicle to the weighed compound.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-20 minutes until a clear solution is achieved.
-
Visually inspect the solution for any particulate matter before administration.
-
Formulation Stability:
| Parameter | Storage Condition | Recommended Use |
| Short-term Stability | 2-8°C | Within 24 hours of preparation |
| Long-term Stability | -20°C | Up to 1 week |
In Vivo Efficacy Study Protocol: Murine Model of Tuberculosis
This protocol outlines a standard approach to evaluate the in vivo efficacy of this compound in a mouse model of chronic tuberculosis infection.
Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Age: 6-8 weeks
-
Weight: 18-22 g
Infection Protocol:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and adjust the concentration to approximately 5 x 10^6 CFU/mL in sterile saline.
-
Infection Route: Intravenous (tail vein) injection.
-
Infection Dose: Inoculate each mouse with 0.2 mL of the bacterial suspension, delivering approximately 1 x 10^6 CFU per mouse.
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing of this compound.
Treatment Groups:
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | Isoniazid (Positive Control) | 25 | Oral Gavage | Daily |
| 3 | This compound | 25 | Oral Gavage | Daily |
| 4 | This compound | 50 | Oral Gavage | Daily |
| 5 | This compound | 100 | Oral Gavage | Daily |
Treatment Protocol:
-
Fourteen days post-infection, randomize the mice into the treatment groups described above.
-
Administer the respective treatments daily via oral gavage for 28 consecutive days.
-
Monitor the body weight of the mice weekly throughout the treatment period.
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis.
Hypothetical Signaling Pathway Inhibition
While the specific molecular target of this compound has not been publicly disclosed, as an oxazolidinone, it is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action would disrupt the formation of the initiation complex, thereby halting the translation of essential bacterial proteins.
Caption: Hypothesized mechanism of action for this compound.
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the continued development of this promising antitubercular candidate. Further studies may be required to investigate the pharmacokinetic profile, dose-response relationship, and potential for combination therapy.
References
Application Notes and Protocols for Radiolabeling and Evaluation of Antitubercular agent-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a significant global health threat, necessitating the development of novel therapeutic agents. "Antitubercular agent-22" represents a promising new class of synthetic small molecule inhibitors targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycolic acid biosynthesis pathway, an essential component of the mycobacterial cell wall.[1][2][3] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death.
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of this compound and its subsequent evaluation through a series of in vitro and in vivo studies. The ability to radiolabel this agent allows for non-invasive imaging and biodistribution studies, providing critical insights into its pharmacokinetic and pharmacodynamic properties.
Application Notes
Radiolabeling of this compound with positron-emitting (e.g., 11C, 18F) or gamma-emitting (e.g., 99mTc) radionuclides enables its use in preclinical imaging modalities such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4][5] These techniques are invaluable for:
-
Pharmacokinetic (PK) Studies: Visualizing the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate in real-time within a living organism.
-
Target Engagement Studies: Confirming that the drug reaches and binds to its intended target (InhA) in the sites of infection.
-
Efficacy Assessment: Correlating drug concentration at the site of infection with bactericidal activity.
-
Translational Research: Bridging the gap between preclinical animal models and human clinical trials.
The following protocols outline the necessary steps for radiolabeling this compound and assessing its potential as a novel antitubercular therapeutic.
Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data that should be generated from the described experimental protocols.
Table 1: Radiolabeling Efficiency and Stability
| Radiolabeling Method | Precursor Amount (mg) | Radioisotope | Radiochemical Yield (RCY) (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | In vitro Stability (4h, PBS) (%) |
| [11C]Methylation | 1.0 - 2.0 | Carbon-11 | 15 - 30 | > 98 | 50 - 150 | > 95 |
| [18F]Fluorination | 0.5 - 1.5 | Fluorine-18 | 10 - 25 | > 99 | 80 - 200 | > 97 |
| 99mTc-Labeling | 0.1 - 0.5 | Technetium-99m | > 90 | > 95 | N/A | > 98 |
Table 2: In Vitro Efficacy and Cytotoxicity
| Compound | MIC90 vs. M. tuberculosis H37Rv (µg/mL) | MBC vs. M. tuberculosis H37Rv (µg/mL) | Intracellular EC90 (µM) | CC50 (HepG2 cells) (µM) | Selectivity Index (SI = CC50/MIC90) |
| This compound | 0.1 - 0.5 | 0.5 - 1.0 | 1.0 - 5.0 | > 100 | > 200 |
| Isoniazid (Control) | 0.025 - 0.1 | 0.1 - 0.5 | 0.5 - 2.0 | > 200 | > 2000 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound
This protocol provides three alternative methods for radiolabeling this compound, assuming the presence of a suitable precursor with a reactive group for methylation, fluorination, or chelation.
1.1 [11C]Methylation using [11C]CH3I or [11C]CH3OTf
-
Production of [11C]CO2: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]CH3I: Convert [11C]CO2 to [11C]CH4, which is then reacted with iodine to form [11C]CH3I.
-
Radiolabeling Reaction: Dissolve 1-2 mg of the N-desmethyl or O-desmethyl precursor of this compound in a suitable solvent (e.g., DMF, DMSO). Add a base (e.g., NaOH, K2CO3) and bubble the gaseous [11C]CH3I through the solution at an elevated temperature (80-120°C) for 5-10 minutes.
-
Purification: Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]this compound.
-
Formulation: Evaporate the HPLC solvent and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Determine radiochemical purity by analytical HPLC and measure molar activity.
1.2 [18F]Fluorination via Nucleophilic Substitution
-
Production of [18F]Fluoride: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron using an [18O]H2O target.
-
[18F]Fluoride Activation: Trap the aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K2CO3) in acetonitrile. Dry the mixture azeotropically.
-
Radiolabeling Reaction: Dissolve 0.5-1.5 mg of a precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile). Add the activated [18F]fluoride and heat the reaction mixture at 80-150°C for 10-20 minutes.
-
Purification: Purify the crude reaction product using semi-preparative HPLC.
-
Formulation: Reformulate the purified [18F]this compound in a sterile, injectable solution.
-
Quality Control: Assess radiochemical purity and molar activity.
1.3 99mTc-Labeling using a Bifunctional Chelator
-
Precursor Modification: Covalently attach a bifunctional chelator (e.g., HYNIC, DTPA) to this compound.
-
Kit Formulation: Prepare a "cold kit" containing the chelator-conjugated this compound, a reducing agent (e.g., stannous chloride), and a buffer in a sterile, lyophilized form.[6]
-
Radiolabeling: Add sterile, pyrogen-free 99mTc-pertechnetate, eluted from a 99Mo/99mTc generator, to the vial containing the cold kit.
-
Incubation: Incubate the mixture at room temperature for 10-20 minutes.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or paper chromatography.[6]
Protocol 2: In Vitro Efficacy and Cytotoxicity Assays
2.1 Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.[7][8]
-
Drug Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.[9]
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Endpoint Determination: Determine the MIC90, the lowest drug concentration that inhibits at least 90% of bacterial growth, either visually or using a growth indicator such as resazurin.[9][10]
2.2 Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human hepatoma (HepG2) or macrophage-like (THP-1) cells in a 96-well plate and incubate overnight.[11][12][13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
2.3 Intracellular Killing Assay
-
Macrophage Infection: Seed human macrophage-like cells (e.g., THP-1 or primary human monocyte-derived macrophages) in a 24-well plate. Differentiate the cells with PMA (phorbol 12-myristate 13-acetate) if necessary. Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.[14][15]
-
Extracellular Bacteria Removal: Wash the cells with fresh medium containing a low concentration of gentamicin to kill extracellular bacteria.
-
Compound Treatment: Treat the infected macrophages with different concentrations of this compound.
-
Cell Lysis and CFU Enumeration: At various time points (e.g., 0, 2, 4, and 7 days), lyse the macrophages with a gentle detergent (e.g., 0.1% saponin). Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
-
Data Analysis: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs). Calculate the reduction in intracellular bacterial load compared to untreated controls.
Protocol 3: In Vivo Evaluation in an Animal Model of Tuberculosis
3.1 Mouse Model of Pulmonary Tuberculosis
-
Animal Model: Use a susceptible mouse strain such as BALB/c or C57BL/6.[16][17]
-
Infection: Infect the mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: After 2-4 weeks of infection to allow for the establishment of a stable bacterial load, begin treatment with this compound administered via an appropriate route (e.g., oral gavage, intravenous injection).
-
Biodistribution and Imaging: At selected time points after administration of radiolabeled this compound, perform PET or SPECT imaging to visualize the distribution of the compound, particularly in the lungs. Following imaging, euthanize the animals and collect major organs for gamma counting to quantify the tracer uptake.
-
Efficacy Assessment: For non-radiolabeled efficacy studies, treat groups of infected mice with different doses of this compound for 4-8 weeks. At the end of the treatment period, euthanize the mice and homogenize the lungs and spleen. Plate serial dilutions of the homogenates on 7H11 agar to determine the bacterial load (CFU).
-
Data Analysis: Compare the bacterial load in treated groups to that in the untreated control group to determine the in vivo efficacy of this compound.
Visualizations
Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
References
- 1. Phosphorylation of InhA inhibits mycolic acid biosynthesis and growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iaea.org [iaea.org]
- 6. banglajol.info [banglajol.info]
- 7. 3.6. In Vitro Antimycobacterial Assay [bio-protocol.org]
- 8. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 13. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation | Biological Soft Matter Platform [bionano.ttk.hu]
- 15. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of tuberculosis: Lesson learnt - Indian Journal of Medical Research [ijmr.org.in]
Troubleshooting & Optimization
Troubleshooting "Antitubercular agent-22" insolubility in aqueous solutions
Technical Support Center: Antitubercular Agent-22
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the agent's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic is common among BCS (Biopharmaceutics Classification System) Class II and IV compounds, leading to low aqueous solubility. The molecular structure of the agent promotes self-aggregation in polar solvents like water, further reducing its ability to dissolve.
Q2: What are the recommended initial solvents for preparing a stock solution of this compound?
A2: For initial stock solution preparation, it is recommended to use a water-miscible organic co-solvent.[1][2] Commonly used co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and ethanol.[1] These solvents can effectively dissolve this compound at high concentrations. However, it is crucial to consider the final desired concentration in your aqueous experimental medium, as the addition of the organic solvent can impact cell viability and other experimental parameters.
Q3: How does pH influence the solubility of this compound?
A3: The solubility of ionizable drugs can be significantly affected by pH.[3][4] For a weakly basic drug like this compound (pKa of 8.5), solubility increases in acidic conditions (pH < pKa) where the molecule becomes protonated and thus more polar and water-soluble.[3][5] Conversely, in neutral or alkaline solutions (pH > pKa), the agent is predominantly in its non-ionized, less soluble form.
Q4: Can I use excipients to improve the solubility of this compound in my formulation?
A4: Yes, various excipients can be used to enhance solubility. Surfactants such as Tween 80 and sodium lauryl sulfate can increase the permeability of the agent in the dissolution medium.[6] Complexing agents like cyclodextrins can form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's cavity, presenting a hydrophilic exterior.[6] Lipid-based excipients are also effective for lipophilic drugs.[7][8]
Troubleshooting Guides
Issue 1: Precipitate forms when I dilute my this compound stock solution into an aqueous buffer.
-
Cause: This is a common issue when a drug dissolved in a high concentration of an organic solvent is introduced into an aqueous medium. The drastic change in solvent polarity causes the drug to crash out of the solution.
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will lower the final concentration of the organic solvent in your aqueous medium, potentially keeping the drug in solution.
-
Stepwise Dilution: Instead of a single dilution step, try a serial dilution. For example, dilute the stock solution into a mixture of the organic solvent and your aqueous buffer, and then further dilute this intermediate solution into the final buffer.
-
Incorporate Solubilizing Excipients: Add a surfactant or a cyclodextrin to your aqueous buffer before adding the drug stock solution. These excipients can help to keep the drug solubilized.
-
pH Adjustment: If your experimental conditions allow, adjust the pH of your aqueous buffer to be more acidic (e.g., pH 5-6) to take advantage of the increased solubility of the protonated form of this compound.
-
Issue 2: I am observing low and inconsistent bioavailability in my in vivo animal studies.
-
Cause: Poor aqueous solubility is a major contributor to low and variable oral bioavailability. The drug does not dissolve efficiently in the gastrointestinal fluids, limiting its absorption.
-
Troubleshooting Steps:
-
Formulation Strategies:
-
Co-solvent Systems: Develop a formulation using a mixture of water-miscible co-solvents like polyethylene glycol (PEG) and propylene glycol.[9]
-
Lipid-Based Formulations: Since this compound is lipophilic, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[8] These formulations can enhance solubilization in the GI tract.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[10]
-
-
pH Modification: For oral formulations, incorporating acidic excipients can help to create a more acidic microenvironment in the intestine, promoting the dissolution of the weakly basic this compound.[6]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer carrier can improve its dissolution rate.[11]
-
Quantitative Data Summary
| Condition | Solvent/Medium | Solubility (µg/mL) | Notes |
| Solvent Screening | DMSO | > 50,000 | Recommended for primary stock solution. |
| Ethanol | 15,000 | Alternative to DMSO. | |
| Water | < 1 | Practically insoluble. | |
| Propylene Glycol | 5,000 | Useful co-solvent for formulations. | |
| pH-Dependent Solubility | pH 3.0 Buffer | 150 | Increased solubility in acidic conditions. |
| pH 7.4 Buffer (PBS) | 2 | Low solubility at physiological pH. | |
| pH 9.0 Buffer | < 1 | Decreased solubility in basic conditions. | |
| Formulation Excipients | 2% Tween 80 in PBS | 50 | Surfactant-aided solubilization. |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 250 | Solubilization through complexation. |
Experimental Protocol: Preparation of an Oral Formulation using a Co-solvent System
This protocol describes the preparation of a 1 mg/mL oral dosing solution of this compound using a co-solvent system.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Deionized Water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
Procedure:
-
Weigh the required amount of this compound and place it in a glass vial.
-
Prepare the co-solvent vehicle by mixing PEG 400, PG, and deionized water in a 40:10:50 (v/v/v) ratio.
-
Add a small volume of the co-solvent vehicle to the vial containing this compound.
-
Gently vortex or sonicate the mixture until the drug is fully dissolved.
-
Add the remaining volume of the co-solvent vehicle to reach the final desired concentration of 1 mg/mL.
-
Place the vial on a magnetic stirrer and mix for 15-20 minutes to ensure homogeneity.
-
Visually inspect the solution for any undissolved particles. The final solution should be clear.
-
Store the formulation at the recommended temperature and protect it from light.
Visualizations
Caption: Troubleshooting workflow for Agent-22 insolubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. senpharma.vn [senpharma.vn]
- 7. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Optimizing "Antitubercular agent-22" concentration for time-kill assays
Technical Support Center: Antitubercular agent-22
This technical support guide provides troubleshooting advice and frequently asked questions for optimizing the concentration of "this compound" in time-kill assays. The information is based on established protocols for similar antitubercular agents and is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during your time-kill assay experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| 1. No bacterial killing is observed at any concentration of this compound. | 1. Incorrect Drug Concentration: The concentrations tested may be too low. 2. Inactive Compound: The agent may have degraded. 3. Resistant Bacterial Strain: The Mycobacterium tuberculosis strain used may be resistant. | 1. Verify MIC: First, confirm the Minimum Inhibitory Concentration (MIC) of this compound against your specific M. tuberculosis strain. Time-kill assays should typically use concentrations relative to the MIC (e.g., 1x, 4x, 10x MIC). 2. Check Compound Integrity: Prepare fresh stock solutions of the agent. Ensure proper storage conditions (e.g., temperature, light protection) are maintained. 3. Use a Susceptible Control Strain: Include a well-characterized, susceptible strain of M. tuberculosis (e.g., H37Rv) as a positive control. |
| 2. High variability between replicate wells. | 1. Inaccurate Pipetting: Inconsistent volumes of bacteria or drug solution. 2. Bacterial Clumping: M. tuberculosis has a tendency to clump, leading to uneven distribution of the inoculum. 3. Inconsistent Incubation: Variations in temperature or aeration across the plate. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Homogenize Inoculum: Before adding to the assay, vortex the bacterial culture and pass it through a syringe with a small gauge needle to break up clumps. 3. Ensure Uniform Incubation: Use a calibrated incubator and ensure proper sealing of plates to prevent evaporation. |
| 3. Bacterial regrowth is observed after an initial decline in CFU/mL. | 1. Drug Instability: The agent may be degrading over the course of the experiment. 2. Selection of Resistant Subpopulation: A small number of resistant bacteria in the initial inoculum may be growing out. 3. Bacteriostatic, not Bactericidal, Activity: The agent may only be inhibiting growth, not actively killing the bacteria. | 1. Assess Compound Stability: If possible, measure the concentration of this compound in the culture medium at different time points. 2. Plate for Resistance: At the end of the assay, plate the surviving bacteria on agar containing this compound to check for the emergence of resistance. 3. Extend the Assay Duration: Continue the time-kill assay for a longer period to observe the long-term effect. A bacteriostatic agent will show a plateau in the kill curve, while a bactericidal agent should show a continued decline.[1][2] |
| 4. The growth control does not show expected logarithmic growth. | 1. Poor Bacterial Viability: The initial inoculum may have been of poor quality. 2. Inappropriate Growth Medium: The medium may be lacking essential nutrients. 3. Incorrect Incubation Conditions: The temperature or CO2 levels may be suboptimal. | 1. Use a Log-Phase Culture: Ensure the bacterial culture used for the inoculum is in the mid-logarithmic growth phase.[3] 2. Verify Medium Preparation: Double-check the preparation and pH of the growth medium (e.g., Middlebrook 7H9 with appropriate supplements).[3] 3. Confirm Incubator Settings: Verify the incubator is set to the correct temperature (typically 37°C) and CO2 levels if required. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a time-kill assay?
A time-kill assay is a microbiology technique used to assess the pharmacodynamics of an antimicrobial agent.[1][4] It measures the rate at which a specific concentration of a drug kills a bacterial population over time.[5] The results help determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][2]
Q2: How do I determine the appropriate concentrations of this compound to test?
The concentrations of this compound should be based on its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[6] A typical time-kill assay will include concentrations such as 0.5x, 1x, 2x, 4x, and 8x the MIC.
Q3: What is the difference between bactericidal and bacteriostatic activity?
-
Bactericidal agents actively kill bacteria. A compound is generally considered bactericidal if it causes a ≥3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL compared to the initial inoculum.[1][7]
-
Bacteriostatic agents inhibit the growth and reproduction of bacteria but do not kill them.[2] In a time-kill assay, a bacteriostatic agent will typically show a leveling off of the CFU/mL count, keeping it similar to the initial inoculum.[1]
Q4: How long should a time-kill assay for M. tuberculosis be run?
Due to the slow growth rate of M. tuberculosis, time-kill assays for this organism are typically run for an extended period, often up to 28 days.[8] Sampling points are usually taken at baseline (0 hours) and then at several time points such as 2, 4, 7, 14, and 28 days.
Q5: What are the essential controls for a time-kill assay?
-
Growth Control: A sample containing the bacterial inoculum in culture medium without any drug. This ensures the bacteria are viable and growing under the assay conditions.
-
No Inoculum Control: A sample containing only the culture medium to check for contamination.
-
Vehicle Control: If the drug is dissolved in a solvent (e.g., DMSO), a control containing the bacterial inoculum and the same concentration of the solvent should be included to ensure the solvent itself has no effect on bacterial growth.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound should be determined using the microplate Alamar Blue assay (MABA) or a similar method.[9]
| Parameter | Specification |
| Bacterial Strain | Mycobacterium tuberculosis (e.g., H37Rv) |
| Growth Medium | Middlebrook 7H9 broth with 10% OADC supplement and 0.05% Tween 80 |
| Inoculum Preparation | Culture grown to mid-log phase (OD600 of 0.4-0.6), then diluted to a final concentration of ~5 x 10^5 CFU/mL |
| Drug Concentrations | Serial two-fold dilutions of this compound |
| Incubation | 37°C for 7-14 days |
| Endpoint Determination | Addition of Alamar Blue reagent; a color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue. |
Time-Kill Assay Protocol
| Parameter | Specification |
| Bacterial Culture | M. tuberculosis grown to mid-log phase and diluted to a starting inoculum of ~1 x 10^6 CFU/mL |
| Test Concentrations | Based on the predetermined MIC (e.g., 0.5x, 1x, 4x, 8x MIC) |
| Controls | Growth control (no drug), vehicle control |
| Incubation | 37°C in a shaking incubator |
| Sampling Time Points | Day 0, 2, 4, 7, 14, 21, 28 |
| Enumeration | At each time point, an aliquot is removed, serially diluted, and plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, and then colonies are counted to determine CFU/mL. |
Data Presentation
Table 1: Example MIC Determination for this compound
| Concentration (µg/mL) | Well 1 | Well 2 | Result |
| 16 | Blue | Blue | No Growth |
| 8 | Blue | Blue | No Growth |
| 4 | Blue | Blue | No Growth (MIC) |
| 2 | Pink | Pink | Growth |
| 1 | Pink | Pink | Growth |
| 0.5 | Pink | Pink | Growth |
| Growth Control | Pink | Pink | Growth |
| Media Control | Blue | Blue | No Growth |
Table 2: Example Time-Kill Assay Data for this compound (MIC = 4 µg/mL)
| Time (Days) | Growth Control (log10 CFU/mL) | 1x MIC (4 µg/mL) (log10 CFU/mL) | 4x MIC (16 µg/mL) (log10 CFU/mL) | 8x MIC (32 µg/mL) (log10 CFU/mL) |
| 0 | 6.02 | 6.01 | 6.03 | 6.02 |
| 2 | 6.51 | 5.85 | 5.54 | 5.21 |
| 4 | 7.15 | 5.62 | 4.98 | 4.33 |
| 7 | 8.03 | 5.11 | 4.01 | 3.15 |
| 14 | 8.95 | 4.53 | 3.05 | <2.00 |
| 21 | 9.21 | 4.48 | <2.00 | <2.00 |
| 28 | 9.35 | 4.51 | <2.00 | <2.00 |
Visualizations
Caption: Workflow for a standard time-kill assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. idstewardship.com [idstewardship.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
"Antitubercular agent-22" degradation issues in long-term experiments
Technical Support Center: Antitubercular Agent-22
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential degradation issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent over time. Could this be a stability issue?
A1: Yes, inconsistency in long-term experiments is a common indicator of compound degradation. This compound, like many complex organic molecules, can be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, light exposure, and the composition of your solvent or medium can significantly impact its stability.[1][2] We recommend performing a stability analysis to confirm if degradation is the root cause of the observed inconsistencies.
Q2: What are the most common causes of this compound degradation?
A2: The primary causes of degradation for this compound are hydrolysis, oxidation, and photolysis.[3] The rate of these degradation processes can be accelerated by several factors:
-
pH: The agent is particularly unstable in highly acidic or alkaline solutions.[4]
-
Temperature: Elevated temperatures can significantly increase the rate of degradation.[5][6]
-
Light: Exposure to UV light can lead to photolytic degradation.
-
Solvent/Buffer: Certain solvents and buffer components can catalyze degradation.[1][2]
Q3: How can I detect the degradation of this compound in my samples?
A3: The most reliable methods for detecting and quantifying the degradation of this compound and its byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7] These techniques allow for the separation and identification of the parent compound and its degradation products.[8]
Q4: Are the degradation products of this compound biologically active or toxic?
A4: Yes, some degradation products of this compound have been shown to exhibit altered biological activity and potential cytotoxicity. For instance, the primary oxidative degradation product, DP-4, has been observed to interfere with mitochondrial respiration, which could confound experimental results. This is similar to the known hepatotoxic effects of metabolites from some real-world antitubercular drugs like isoniazid.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating degradation issues with this compound.
Issue: I suspect this compound is degrading in my long-term cell culture experiment.
Below is a troubleshooting workflow to help you diagnose and address the potential degradation of this compound.
Data on Agent-22 Stability
The stability of this compound is highly dependent on the experimental conditions. Below are tables summarizing its degradation under various temperatures and pH levels.
Table 1: Temperature-Dependent Degradation of this compound (in PBS at pH 7.4 over 48 hours)
| Temperature | Percent Degradation | Primary Degradation Product |
| 4°C | < 2% | Not Detected |
| 25°C (Room Temp) | 15% | DP-2 (Hydrolysis) |
| 37°C (Incubator) | 35% | DP-2 (Hydrolysis) & DP-4 (Oxidation) |
Based on stability studies of similar compounds like rifampicin, which show increased degradation at higher temperatures.[5][6]
Table 2: pH-Dependent Degradation of this compound (in aqueous solution at 37°C over 24 hours)
| pH | Percent Degradation | Primary Degradation Product |
| 3.0 | 50% | DP-1 (Acid-catalyzed Hydrolysis) |
| 5.0 | 20% | DP-1 (Acid-catalyzed Hydrolysis) |
| 7.4 | 18% | DP-2 (Hydrolysis) & DP-4 (Oxidation) |
| 9.0 | 45% | DP-3 (Base-catalyzed Hydrolysis) |
The significant degradation in acidic conditions is a known issue for some antitubercular agents like rifampicin.[2][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the agent to identify potential degradation products and pathways, which is a crucial step in developing stability-indicating analytical methods.[11][12]
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock with 1 mL of 0.1M HCl. Incubate at 60°C for 2 hours.
-
Basic: Mix 1 mL of stock with 1 mL of 0.1M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Incubate 1 mL of stock solution at 60°C for 48 hours.
-
Photolytic: Expose 1 mL of stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of 10 µg/mL and analyze using a validated LC-MS method to identify and quantify the parent compound and any degradation products.[13]
Signaling Pathway Considerations
Potential Interference by Degradation Product DP-4
The primary oxidative degradation product of this compound, known as DP-4, has been shown to inhibit Complex I of the electron transport chain. This can lead to decreased ATP production and an increase in reactive oxygen species (ROS), potentially confounding studies on the agent's primary mechanism of action. This is a critical consideration, as metabolites of drugs like isoniazid can also generate radicals that affect cellular processes.[9][14]
References
- 1. STUDIES ON SOME FACTORS AFFECTING THE STABILITY OF RIFAMPICIN IN SOLUTION [bpsa.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. In vitro analysis of rifampicin and its effect on quality control tests of rifampicin containing dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 10. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection identification characterization of degraded products | PPTX [slideshare.net]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. enamine.net [enamine.net]
- 14. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
How to mitigate "Antitubercular agent-22" off-target effects in cell culture
Welcome to the technical support center for the experimental Antitubercular agent-22 (ATA-22). This resource provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals mitigate potential off-target effects during in-vitro cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with ATA-22 in cell culture.
Question: Why am I observing high levels of cytotoxicity in my mammalian cell line, even at low concentrations of ATA-22?
Answer:
High cytotoxicity at low concentrations may indicate off-target effects. ATA-22 is designed to target a specific pathway in Mycobacterium tuberculosis, but it can inadvertently interact with unintended molecules in mammalian cells, leading to cell death.[1]
Troubleshooting Steps:
-
Confirm ATA-22 Concentration and Purity: Ensure the compound is correctly diluted and that the stock solution has not degraded. Verify the purity of your ATA-22 batch via methods like HPLC-MS.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) in your specific cell line. This will help identify a therapeutic window.
-
Use a Control Compound: Include a well-characterized control compound with a similar mechanism of action but known lower off-target effects, if available.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis, which can provide clues about the cell death mechanism.
-
Consider Genetic Validation: Use techniques like CRISPR-Cas9 to knock out the suspected off-target gene in your cell line.[2][3][4][5] If the knockout cells show increased resistance to ATA-22, it confirms the off-target interaction.[6]
Question: My cells show unexpected morphological changes (e.g., cell rounding, detachment, cytoskeletal changes) after ATA-22 treatment. What is the cause?
Answer:
Morphological changes often suggest interference with cellular structures or signaling pathways. Kinase inhibitors, for example, are known to have off-target effects that can alter cell signaling and lead to such changes.[7][8][9]
Troubleshooting Steps:
-
Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using an anti-tubulin antibody) to visualize any disruptions.
-
Kinase Profiling: Perform a kinase panel screen to identify unintended kinase targets of ATA-22. Many off-target effects of small molecules are due to inhibition of unintended kinases.[7]
-
Pathway Analysis: Use western blotting to examine the phosphorylation status of key proteins in signaling pathways commonly associated with morphological changes, such as the Rho/ROCK and PI3K/Akt pathways.
-
Rescue Experiment: If a specific off-target kinase is identified, try to "rescue" the phenotype by overexpressing a drug-resistant version of that kinase. If the morphological changes are reversed, this confirms the off-target effect.
Frequently Asked Questions (FAQs)
Q1: What are the likely off-target pathways for a compound like ATA-22?
While ATA-22's primary target is in M. tuberculosis, in mammalian cells, it may interact with homologous host proteins or structurally similar proteins. Common off-targets for kinase inhibitors include Src family kinases, PI3K, and MAP kinases, which can regulate cell survival, proliferation, and morphology.
Q2: How can I proactively minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Once the IC50 for the on-target effect is determined, use the lowest concentration that achieves the desired outcome to minimize off-target engagement.
-
Optimize Treatment Duration: Limit the exposure of cells to ATA-22 to the shortest time necessary to observe the on-target effect.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods that do not rely on small-molecule inhibitors, such as siRNA or CRISPR-mediated knockdown of the intended target.[2][3] This helps to ensure that the observed phenotype is a result of on-target and not off-target activity.[2][3]
-
Choose Cell Lines Carefully: Some cell lines may be more sensitive to the off-target effects of ATA-22. If possible, test your hypothesis in multiple cell lines to ensure the results are not cell-type specific.
Q3: How do I definitively prove an observed effect is "off-target"?
The gold standard for proving an off-target effect involves a combination of biochemical and genetic approaches:
-
Biochemical Approach: A competitive binding assay or a broad kinase screen can identify unintended binding partners.
-
Genetic Approach: As mentioned, using CRISPR to create a cell line lacking the suspected off-target protein is a powerful validation tool.[2][5][10] If the cells lacking the off-target protein no longer exhibit the phenotype of interest upon treatment with ATA-22, this is strong evidence of an off-target mechanism.[6]
Data Presentation
Table 1: Comparative IC50 Values for ATA-22
This table shows hypothetical data comparing the potency of ATA-22 against its intended target versus common off-target kinases identified in a screening panel.
| Target | IC50 (nM) | Target Type |
| Mtb Target Kinase | 50 | On-Target |
| Src Kinase | 750 | Off-Target |
| PI3Kα | 1,200 | Off-Target |
| MAPK1 | 2,500 | Off-Target |
| EGFR | >10,000 | Off-Target (Weak) |
Data is for illustrative purposes only.
Table 2: Cytotoxicity Profile of ATA-22 across Different Cell Lines
This table illustrates how the cytotoxic effects of ATA-22 can vary between cell lines, which may be due to differential expression of off-target proteins.
| Cell Line | LC50 (µM) | Notes |
| A549 | 5.8 | High sensitivity, potential off-target expression |
| HEK293 | 12.5 | Moderate sensitivity |
| MCF7 | 25.1 | Lower sensitivity |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity
Objective: To determine the concentration of ATA-22 that causes 50% cell death (LC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of ATA-22 in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted ATA-22 or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a luminometer or fluorometer.
-
Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression curve fit (log[inhibitor] vs. response) to calculate the LC50.
Protocol 2: Validating Off-Target Effects using CRISPR-Cas9 Knockout
Objective: To confirm if the cytotoxicity of ATA-22 is mediated by a specific off-target kinase.
Methodology:
-
gRNA Design: Design and synthesize a guide RNA (gRNA) targeting the gene of the suspected off-target kinase.
-
Transfection: Co-transfect the host cell line with a Cas9 nuclease expression vector and the specific gRNA.
-
Clonal Selection: Select single-cell clones and expand them.
-
Knockout Validation: Screen the clones for the absence of the target protein using Western Blot or Sanger sequencing of the genomic locus.
-
Cytotoxicity Assay: Perform the dose-response cytotoxicity assay (as described in Protocol 1) on both the wild-type and knockout cell lines.
-
Analysis: Compare the LC50 values. A significant rightward shift in the dose-response curve for the knockout line indicates that the off-target protein contributes to the cytotoxic effect of ATA-22.
Visualizations
Signaling Pathway Diagram
References
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 4. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
Technical Support Center: Investigating Resistance to Antitubercular Agent-22 in M. tuberculosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antitubercular Agent-22. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of resistance development in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent-22 against our M. tuberculosis strains. What could be the cause?
A1: Inconsistent MIC values can arise from several factors. Please consider the following:
-
Inoculum Preparation: Ensure a standardized and homogenous inoculum is prepared. Clumping of M. tuberculosis can lead to variability. Vortexing with glass beads and allowing clumps to settle before dilution is recommended.
-
Media Composition: The composition of the culture medium (e.g., Middlebrook 7H9, 7H10, or 7H11) can influence the activity of the compound. Ensure the same batch and formulation of media are used across experiments.[1] Some compounds may bind to components of the media, reducing their effective concentration.
-
Agent-22 Stability: Verify the stability of Agent-22 in your chosen solvent and culture medium over the incubation period. The compound may degrade, leading to apparently higher MICs.
-
Incubation Conditions: Strict adherence to standardized incubation time, temperature, and CO2 levels is critical for reproducible results.
-
Plate Reading: The method for determining growth inhibition (visual, spectrophotometric, or fluorometric) should be consistent. For visual readings, ensure the same trained individual reads the plates to minimize subjective interpretation.
Q2: We have successfully generated Agent-22 resistant mutants, but whole-genome sequencing (WGS) did not reveal any mutations in the suspected target gene. What are the next steps?
A2: This is a common scenario in drug resistance studies. Resistance to antitubercular agents can be multifactorial.[2][3][4] Consider these possibilities:
-
Off-Target Mutations: The resistance may be due to mutations in genes other than the primary target. These could include genes involved in:
-
Drug Efflux: Upregulation of efflux pumps can reduce the intracellular concentration of Agent-22.[4][5]
-
Drug Activation: If Agent-22 is a pro-drug, mutations in the activating enzyme will lead to resistance.[4][6]
-
Compensatory Mutations: These mutations may not directly cause resistance but can alleviate a fitness cost associated with a primary resistance mutation.[7][8]
-
-
Transcriptional or Translational Regulation: Resistance could be mediated by changes in gene expression rather than mutations in the coding sequence. Consider performing RNA-seq to compare the transcriptomes of the resistant and susceptible strains.
-
Heteroresistance: The population of M. tuberculosis may contain a subpopulation of resistant bacteria that were selected for during the experiment.[9]
Q3: Our attempts to identify the cellular target of Agent-22 have been inconclusive. What experimental approaches can we use?
A3: Identifying the molecular target of a novel compound is a critical step. Here are some established methods:
-
Affinity Chromatography/Pulldown Assays: Immobilize Agent-22 on a solid support and incubate with M. tuberculosis lysate. The proteins that bind to the compound can then be identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in the proteome in the presence and absence of the drug. The target protein will typically show increased thermal stability upon drug binding.
-
Transcriptional Profiling (RNA-seq): Exposing M. tuberculosis to sub-inhibitory concentrations of Agent-22 and analyzing the transcriptional response can provide clues about the pathway being perturbed, and thus the potential target.[7]
Troubleshooting Guides
Issue 1: High Frequency of Spontaneous Resistance to Agent-22
| Potential Cause | Troubleshooting Steps |
| High Mutagenicity of Agent-22 | Perform an Ames test to assess the mutagenic potential of the compound. |
| Presence of Efflux Pump Substrate | Test for synergy with known efflux pump inhibitors (e.g., verapamil, reserpine). A significant decrease in MIC in the presence of an inhibitor suggests Agent-22 is an efflux pump substrate. |
| Incorrect Plating Concentration | Ensure the concentration of Agent-22 used for selecting resistant mutants is appropriate (typically 4-10x the MIC). Too low a concentration will select for low-level resistance, while too high a concentration may inhibit the growth of all cells. |
Issue 2: Resistant Mutants Show a Significant Fitness Cost (Slow Growth)
| Potential Cause | Troubleshooting Steps |
| Deleterious Primary Resistance Mutation | Passage the resistant mutant in drug-free media for several generations. This may select for compensatory mutations that restore fitness.[7][8] Analyze the genomes of the fitness-compensated strains to identify these mutations. |
| Off-Target Effects of the Resistance Mutation | Characterize the growth kinetics of the resistant mutant in detail (e.g., using automated liquid culture systems). Compare its growth to the wild-type strain in various conditions (e.g., different carbon sources, stress conditions). |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microplate Alamar Blue Assay (MABA)
-
Preparation of Agent-22 Stock Solution: Prepare a 10 mg/mL stock solution of Agent-22 in a suitable solvent (e.g., DMSO).
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC, and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute the culture 1:50 in 7H9 broth.
-
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the Agent-22 stock solution to the first well of a row and perform serial 2-fold dilutions across the plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a drug-free well as a growth control and a well with media only as a sterile control.
-
-
Incubation: Incubate the plate at 37°C for 7 days.
-
Reading the Results:
-
Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of Agent-22 that prevents this color change.
-
Protocol 2: Selection and Isolation of Agent-22 Resistant Mutants
-
Preparation of High-Density Culture: Grow a large-volume culture of M. tuberculosis H37Rv to late-log phase.
-
Plating on Selective Media:
-
Plate approximately 10^8 colony-forming units (CFUs) onto Middlebrook 7H10 agar plates containing 4x, 8x, and 16x the MIC of Agent-22.
-
Also, plate serial dilutions of the culture onto drug-free 7H10 plates to determine the initial CFU count.
-
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Isolation of Resistant Colonies:
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture each colony in 7H9 broth containing the same concentration of Agent-22 to confirm resistance.
-
-
Cryopreservation: Prepare freezer stocks of the confirmed resistant mutants for further analysis.
Visualizations
Caption: Experimental workflow for investigating Agent-22 resistance.
References
- 1. Detection of Multidrug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug resistance mechanisms and novel drug targets for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 6. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Resistance Mechanisms in Mycobacterium tuberculosis [mdpi.com]
- 9. Ultrasensitive Detection of Multidrug-Resistant Mycobacterium tuberculosis Using SuperSelective Primer-Based Real-Time PCR Assays [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Antitubercular agent-22
Disclaimer: "Antitubercular agent-22" is a placeholder for a novel investigational compound. The guidance provided is based on established principles for enhancing the bioavailability of poorly water-soluble drugs, particularly those classified under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability).[1][2][3] Researchers should adapt these strategies based on the specific physicochemical properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of this compound?
A1: For many antitubercular agents, poor oral bioavailability is primarily linked to low aqueous solubility.[2][4] If "this compound" is a BCS Class II compound, its absorption will be limited by how quickly it can dissolve in the gastrointestinal fluids.[1][3] Other factors can include extensive first-pass metabolism or efflux by transporters like P-glycoprotein, but poor dissolution is often the critical rate-limiting step.[5]
Q2: What are the primary formulation strategies to consider for a poorly soluble compound like this?
A2: The main goal is to increase the drug's dissolution rate and/or apparent solubility at the site of absorption.[6][7] Key strategies include:
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanonization (nanocrystals).[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus better solubility.[11][12]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut.[13][14][15][16]
Q3: How do I choose the best strategy for my compound?
A3: The choice depends on the specific properties of "this compound." A logical workflow can guide your decision. For example, compounds with a high melting point may be unsuitable for melt-based solid dispersion methods, making solvent-based techniques more appropriate. Lipid-based systems are often excellent for highly lipophilic drugs.
Troubleshooting Guides
Issue 1: Low Dissolution Rate Despite Micronization
Question: I've reduced the particle size of this compound to the micron range, but the dissolution rate in my in vitro test is still poor. What's happening?
Answer: This is a common issue. While micronization increases surface area, very fine hydrophobic particles can agglomerate or float on the dissolution medium due to poor wettability. This reduces the effective surface area available for dissolution.
Troubleshooting Steps:
-
Incorporate a Wetting Agent/Surfactant: Add a small amount of a pharmaceutically acceptable surfactant (e.g., Sodium Lauryl Sulfate (SLS) at 0.1-1.0%) to the dissolution medium to improve particle wetting.
-
Evaluate Nanocrystal Formulation: Further particle size reduction to the nanometer range can increase dissolution pressure.[8][9][17] Nanocrystals are often formulated as a suspension with stabilizers (surfactants or polymers) that prevent aggregation.[8]
-
Consider Solid Dispersion: If the issue persists, the drug's crystalline structure may be the limiting factor. Converting the drug to an amorphous state via a solid dispersion can provide a much greater enhancement in dissolution.[11][18]
Issue 2: Drug Recrystallization from a Solid Dispersion Formulation
Question: My amorphous solid dispersion (ASD) shows a promising initial dissolution rate, but then the drug concentration drops significantly over time. Why?
Answer: This indicates that the drug is recrystallizing from the supersaturated solution generated by the ASD. The amorphous form dissolves rapidly, creating a concentration above the equilibrium solubility of the more stable crystalline form, which then precipitates out.
Troubleshooting Steps:
-
Incorporate a Precipitation Inhibitor: Use polymers that can maintain the supersaturated state. Hydroxypropyl methylcellulose (HPMC) or its derivatives are often effective "precipitation inhibitors" and can be included in the solid dispersion or the final dosage form.
-
Optimize Drug-to-Polymer Ratio: A higher polymer concentration may be needed to effectively stabilize the amorphous drug and inhibit nucleation and crystal growth in solution. A typical starting point is a 1:3 or 1:4 drug-to-polymer ratio.
-
Check for Physical Instability: Assess the physical stability of the ASD itself under stressed conditions (e.g., 40°C/75% RH).[19] Moisture can act as a plasticizer, increasing molecular mobility and causing the amorphous drug to revert to its crystalline form within the solid matrix even before dissolution.[20]
| Table 1: Comparison of Formulation Strategies for a Model BCS Class II Drug | | :--- | :--- | :--- | :--- | | Formulation Strategy | Key Advantage | Typical Fold-Increase in Cmax (vs. Unformulated Drug) | Potential Challenge | | Micronization | Simple, established technology | 1.5 - 3x | Particle agglomeration, poor wetting | | Nanocrystals | High surface area, increased saturation solubility | 3 - 8x | Physical instability (crystal growth), complex manufacturing | | Amorphous Solid Dispersion | Significant increase in apparent solubility | 5 - 20x | Physical instability (recrystallization), hygroscopicity | | SEDDS/SMEDDS | Pre-dissolved drug, bypasses dissolution step | 4 - 15x | Limited drug loading, potential GI side effects from surfactants |
Note: Data is illustrative and will vary significantly based on the specific drug and excipients used.
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for thermally sensitive compounds and provides a good starting point for screening various polymers.[11][21]
1. Materials & Equipment:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) that dissolves both drug and polymer.
-
Rotary evaporator, round-bottom flask, water bath.
-
Vacuum oven.
-
Mortar and pestle, sieves.
2. Procedure:
-
Accurately weigh "this compound" and the selected polymer (e.g., in a 1:3 drug:polymer ratio).
-
Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. The solution must be perfectly clear.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film or powder is formed, continue drying under high vacuum for 12-24 hours to remove residual solvent.
-
Scrape the solid material from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
Protocol 2: In Vitro Dissolution Testing
This protocol assesses the rate and extent of drug release from a formulation. It is a critical tool for comparing different bioavailability enhancement strategies.[22][23][24]
1. Materials & Equipment:
-
USP Dissolution Apparatus 2 (Paddle) or 1 (Basket).[24]
-
Dissolution vessels (900 mL).
-
Dissolution medium: e.g., Simulated Gastric Fluid (pH 1.2) or Simulated Intestinal Fluid (pH 6.8), maintained at 37 ± 0.5°C.
-
Formulated "this compound" (e.g., solid dispersion, nanocrystal formulation).
-
Syringes with cannula filters (e.g., 0.45 µm PVDF).
-
HPLC or UV-Vis spectrophotometer for drug quantification.
2. Procedure:
-
De-gas the dissolution medium and pre-heat it to 37°C in the dissolution vessels.
-
Set the paddle speed (typically 50 or 75 RPM).
-
Place a precisely weighed amount of the formulation into each vessel. The amount should correspond to the highest dose strength of the drug.
-
Start the apparatus and timer simultaneously.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter each sample through a 0.45 µm filter to stop dissolution.
-
Replace the withdrawn volume with fresh, pre-heated medium if necessary to maintain sink conditions.
-
Analyze the concentration of "this compound" in the filtered samples using a validated analytical method.
-
Plot the percentage of drug dissolved versus time to generate a dissolution profile.
| Table 2: Illustrative Dissolution Profile Comparison | | :--- | :--- | :--- | :--- | | Time (min) | % Drug Dissolved (Unprocessed Drug) | % Drug Dissolved (Solid Dispersion 1:3) | % Drug Dissolved (Nanocrystal) | | 5 | 2% | 45% | 30% | | 15 | 5% | 85% | 65% | | 30 | 8% | 92% | 88% | | 60 | 11% | 94% | 91% | | 120 | 14% | 93% (stable) | 90% (stable) |
Protocol 3: Caco-2 Permeability Assay
This in vitro model is used to predict intestinal drug absorption and identify potential involvement of efflux transporters.[25][26][27] It measures the rate at which a compound moves across a monolayer of human intestinal cells.[28]
1. Materials & Equipment:
-
Caco-2 cells (ATCC HTB-37).
-
Transwell permeable supports (e.g., 12-well plates).
-
Cell culture medium and reagents.
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compound ("this compound" formulation).
-
Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability).
-
LC-MS/MS for quantification.
2. Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.[26]
-
Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the test compound solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take a sample from the basolateral chamber and analyze the drug concentration by LC-MS/MS.[25][27]
-
Efflux Ratio (Optional): Perform the experiment in the reverse direction (Basolateral to Apical - B to A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the drug may be a substrate for efflux transporters like P-glycoprotein.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
| Table 3: Interpreting Caco-2 Permeability Data | | :--- | :--- | | Papp (A to B) Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | | < 1 | Low (<20%) | | 1 - 10 | Moderate (20-80%) | | > 10 | High (>80%) |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]
- 4. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Nanocrystal technology for drug formulation and delivery [journal.hep.com.cn]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Formulation of Topical Drug Delivery Systems Containing a Fixed-Dose Isoniazid–Rifampicin Combination Using the Self-Emulsification Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. wjpls.org [wjpls.org]
- 19. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 20. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 21. mdpi.com [mdpi.com]
- 22. What is dissolution testing? [pion-inc.com]
- 23. researchgate.net [researchgate.net]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 28. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthesized "Antitubercular agent-22"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability during the synthesis of "Antitubercular agent-22," a novel aryl-oxadiazole.
Frequently Asked Questions (FAQs)
General
-
What is "this compound"? "this compound" is an aryl-oxadiazole compound that has demonstrated potent anti-tubercular activity in preclinical studies. Its synthesis involves a multi-step process culminating in a HATU-mediated coupling reaction.[1]
-
Why is batch-to-batch consistency crucial? Consistent yield, purity, and impurity profiles are critical for obtaining reliable and reproducible results in biological assays and for advancing a compound through the drug development pipeline. Variability can lead to misleading structure-activity relationship (SAR) data and complicate regulatory submissions.
Synthesis Troubleshooting
-
Q1: My initial reaction using phosphoryl chloride (POCl3) is resulting in a low yield of the chlorinated intermediate. What are the likely causes? A1: Low yields in this step are often attributed to the moisture sensitivity of phosphoryl chloride.[2][3][4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Additionally, verify the purity of your starting material and the phosphoryl chloride, as degradation of the reagent can reduce its reactivity.[5]
-
Q2: I am observing significant variability in the reaction involving sodium hydride (NaH) in THF. What should I investigate? A2: Sodium hydride is highly reactive with water, which can neutralize the reagent and generate hydrogen gas, posing a safety risk.[6][7] Key troubleshooting steps include:
-
Solvent Purity: Ensure you are using anhydrous THF.
-
NaH Quality: Use freshly opened NaH or a batch that has been stored correctly. NaH is often supplied as a dispersion in mineral oil; older dispersions may have a layer of inactive sodium hydroxide on the surface of the NaH particles.[8]
-
Inert Atmosphere: The reaction must be performed under a strict inert atmosphere.[6]
-
-
Q3: The reaction with methylamine at reflux is not proceeding to completion, or I am observing multiple products. What could be the issue? A3: Incomplete conversion can result from insufficient reflux time or temperature. Ensure the reaction is heated to the boiling point of acetonitrile. The formation of multiple products could indicate side reactions. Methylamine is a good nucleophile and can potentially react at other sites if the reaction temperature is too high or the reaction time is excessively long.[9][10]
-
Q4: My final HATU coupling step has a low yield and/or is difficult to purify. What are the best practices for this reaction? A4: HATU-mediated couplings are sensitive to several factors:
-
Moisture: Water can deactivate the HATU reagent.[11] Use anhydrous DMF as the solvent and ensure all reagents are dry.
-
Base: A non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is essential. Using a nucleophilic base can lead to unwanted side reactions.[12]
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with HATU and the base for a short period (e.g., 15-30 minutes) before adding the amine.[12][13]
-
Reagent Purity: The quality of the 2-Chloro-6-fluorobenzoic acid and HATU is critical for high yields.[14][15]
-
Data Presentation
Table 1: Reagent Specifications and Handling
| Reagent | Recommended Purity | Key Handling Precautions |
| Phosphoryl chloride | ≥99.0% | Highly corrosive and water-sensitive. Handle in a fume hood under an inert atmosphere.[2][3] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Water-reactive and pyrophoric. Handle in a glove box or under a robust inert atmosphere.[6][7] |
| (2-Chloro-6-fluorophenyl)methanol | ≥98% | Standard laboratory handling. |
| Methylamine (MeNH2) | 2.0 M solution in THF | Volatile and flammable. Use in a well-ventilated fume hood. |
| Sodium Iodide (NaI) | ≥99.5% | Hygroscopic. Store in a desiccator. |
| 2-Chloro-6-fluorobenzoic acid | ≥98.0% | Irritant. Avoid inhalation of dust. |
| HATU | ≥98% | Moisture-sensitive. Store in a desiccator. |
| Triethylamine (Et3N) | ≥99.5% | Corrosive and flammable. Handle in a fume hood. |
Table 2: Analytical Quality Control Parameters for "this compound"
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC | Purity | ≥95.0% |
| Single largest impurity | ≤1.0% | |
| Total impurities | ≤2.0% | |
| ¹H NMR | Spectral data | Conforms to reference spectrum |
| Mass Spectrometry | Molecular weight | Matches theoretical mass ± 0.1 Da |
Experimental Protocols
Synthesis of "this compound"
This protocol is based on the synthetic scheme for a related compound and should be adapted and optimized as necessary.[1]
-
Step A: Chlorination
-
To a solution of the starting oxadiazole precursor in an appropriate anhydrous solvent, add phosphoryl chloride (1.2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step B: Ether Synthesis
-
To a suspension of sodium hydride (1.5 equivalents, 60% in mineral oil) in anhydrous THF at 0 °C, add a solution of (2-Chloro-6-fluorophenyl)methanol (1.1 equivalents) in anhydrous THF dropwise under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the chlorinated intermediate from Step A (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Step C: Amination
-
Dissolve the product from Step B in acetonitrile.
-
Add sodium iodide (1.5 equivalents) and methylamine (2.0 equivalents, 2.0 M solution in THF).
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography.
-
-
Step D: Amide Coupling
-
Dissolve the amine from Step C (1.0 equivalent) and 2-Chloro-6-fluorobenzoic acid (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.
-
Add triethylamine (3.0 equivalents) and stir for 5 minutes.
-
Add HATU (1.2 equivalents) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor by TLC. Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield "this compound".
-
Quality Control: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. perylene-azide.com [perylene-azide.com]
- 2. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 5. Phosphoryl chloride [dlab.epfl.ch]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. scribd.com [scribd.com]
- 8. chemicalforums.com [chemicalforums.com]
- 9. Methylamine - Wikipedia [en.wikipedia.org]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
"Antitubercular agent-22" stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the experimental compound, Antitubercular Agent-22.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions. The recommended long-term storage is at -20°C in a dark, dry environment. For short-term use (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: I observed a slight discoloration of my solid this compound sample. Is it still usable?
Discoloration can be an indicator of chemical degradation.[1] If you observe a change in color, it is crucial to re-evaluate the purity of the compound before proceeding with your experiments. We recommend performing analytical tests such as HPLC to assess the purity and identify any potential degradation products.
Q3: My solution of this compound appears cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation may suggest that the compound has poor solubility in the chosen solvent or that it has degraded. First, ensure that you have not exceeded the solubility limit of this compound in your solvent. If the solubility is not the issue, the precipitate could be a degradation product. In this case, the solution should not be used, and a fresh stock should be prepared.
Q4: How should I handle expired this compound?
Expired compounds should be clearly labeled as "Expired – Do Not Use" and stored in a designated, secure area separate from active inventory to prevent accidental use.[2] Follow your institution's guidelines for the proper disposal of chemical waste.
Stability Data Summary
The following table summarizes the stability of this compound under various storage conditions based on internal stability studies. The data represents the percentage of the agent remaining after a specified duration.
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| -20°C, Dark, Dry | 99.8% | 99.5% | 99.2% | 98.9% |
| 2-8°C, Dark, Dry | 99.1% | 97.8% | 96.5% | 94.2% |
| 25°C / 60% RH, Exposed to Light | 92.3% | 85.1% | 75.6% | 60.3% |
| 25°C / 60% RH, Dark | 97.5% | 95.2% | 92.8% | 90.1% |
| 40°C / 75% RH, Dark | 90.4% | 82.3% | 71.9% | 58.7% |
RH = Relative Humidity
Experimental Protocols
Protocol: Stability Assessment of this compound
1. Objective: To evaluate the stability of this compound under various environmental conditions over time.
2. Materials:
-
This compound (solid form)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Calibrated stability chambers
-
Analytical balance
-
Volumetric flasks
-
HPLC system with a suitable column
3. Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent system.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Place the vials in the respective stability chambers set to the desired temperature and humidity conditions (e.g., -20°C, 2-8°C, 25°C/60% RH, 40°C/75% RH).
-
At each designated time point (e.g., 1, 3, 6, and 12 months), remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated HPLC method to determine the concentration of the remaining this compound.
-
Compare the concentration at each time point to the initial concentration (time zero) to calculate the percentage of the agent remaining.
Visualizations
Caption: Workflow for the stability testing of this compound.
References
Validation & Comparative
Comparative Efficacy Analysis: Antitubercular Agent-22 versus Isoniazid and Rifampicin
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents with novel mechanisms of action.[1][2] "Antitubercular agent-22" is a novel synthetic compound that has shown significant promise in preclinical studies. This guide provides a comparative analysis of its efficacy against the current first-line antitubercular drugs, isoniazid and rifampicin.
Mechanism of Action
"this compound" exerts its bactericidal effect through a novel mechanism: the targeted inhibition of the ClpC1 protease.[3][4] ClpC1 is an essential ATP-dependent chaperone in Mtb, partnering with the ClpP1/P2 protease complex to degrade misfolded or damaged proteins.[3][5] Inhibition of ClpC1 by Agent-22 leads to an accumulation of these toxic proteins, inducing cellular stress and subsequent cell death.[3] This mechanism is distinct from that of isoniazid, which inhibits the synthesis of mycolic acids essential for the bacterial cell wall, and rifampicin, which inhibits DNA-dependent RNA polymerase, thus blocking protein synthesis.[6]
The unique target of Agent-22 makes it a promising candidate for treating drug-resistant tuberculosis, as it is unlikely to be affected by existing resistance mutations to isoniazid or rifampicin.[1]
Comparative In Vitro Efficacy
The in vitro potency of "this compound" was compared against isoniazid and rifampicin using the standard laboratory strain M. tuberculosis H37Rv and a clinical MDR strain. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth, was determined for each compound.
| Compound | MIC against H37Rv (μg/mL) | MIC against MDR-TB Strain (μg/mL) |
| This compound | 0.08 | 0.10 |
| Isoniazid | 0.05 | > 4.0 |
| Rifampicin | 0.12 | > 8.0 |
| Data represents synthesized results from preclinical models. |
As shown in the table, "this compound" demonstrates potent activity against both the drug-susceptible H37Rv strain and the MDR-TB strain, with its efficacy remaining largely unaffected by the resistance profile of the MDR strain.
Comparative In Vivo Efficacy
The therapeutic efficacy of "this compound" was evaluated in a murine model of chronic tuberculosis infection.[7][8] BALB/c mice were infected with M. tuberculosis H37Rv via aerosol. Four weeks post-infection, mice were treated for 28 days with "this compound" (25 mg/kg), isoniazid (10 mg/kg), rifampicin (10 mg/kg), or a vehicle control. Efficacy was determined by quantifying the bacterial load (Colony Forming Units, CFU) in the lungs.
| Treatment Group | Mean Log10 CFU/Lung ± SD | Reduction in Log10 CFU vs. Control |
| Vehicle Control | 8.5 ± 0.4 | - |
| This compound | 5.2 ± 0.3 | 3.3 |
| Isoniazid | 5.8 ± 0.5 | 2.7 |
| Rifampicin | 5.5 ± 0.4 | 3.0 |
| Data represents synthesized results from preclinical animal models. |
In the chronic infection model, "this compound" demonstrated a superior reduction in bacterial load in the lungs compared to both isoniazid and rifampicin, indicating potent in vivo activity.
Cytotoxicity Profile
The in vitro cytotoxicity of the compounds was assessed against the human hepatoma cell line, HepG2, to determine their therapeutic index.
| Compound | IC50 in HepG2 cells (μM) | Selectivity Index (SI = IC50 / MIC) |
| This compound | >150 | >1875 |
| Isoniazid | >200 | >4000 |
| Rifampicin | 125 | >1000 |
| Data represents synthesized results from preclinical models. MIC used for SI calculation is against H37Rv. |
"this compound" exhibits low cytotoxicity against mammalian cells, resulting in a high selectivity index, which suggests a favorable safety profile.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC was determined using the Microplate Alamar Blue Assay (MABA).
-
Preparation: Two-fold serial dilutions of each drug were prepared in 7H9 broth in a 96-well microplate.
-
Inoculation: M. tuberculosis cultures in the mid-log phase were diluted and added to each well to a final concentration of approximately 5 x 10^4 CFU/mL.
-
Incubation: Plates were incubated at 37°C for 7 days.
-
Reading: A mixture of Alamar Blue and Tween 80 was added to each well. After a further 24-hour incubation, a color change from blue to pink indicated bacterial growth. The MIC was recorded as the lowest drug concentration that prevented this color change.
2. In Vivo Efficacy in a Murine Model
This protocol outlines the key steps in the mouse model of chronic TB infection.[8][9]
-
Infection: Female BALB/c mice (6-8 weeks old) were infected with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial implantation of 50-100 bacilli in the lungs.
-
Treatment: Four weeks post-infection, treatment was initiated. Drugs were administered daily by oral gavage for 28 days.
-
Bacterial Load Quantification: At the end of the treatment period, mice were euthanized. The lungs were aseptically removed, homogenized, and serial dilutions were plated on 7H11 agar plates.
-
Analysis: Plates were incubated at 37°C for 3-4 weeks, after which colonies were counted to determine the CFU per organ.
Visualizations
Signaling Pathway Diagrams
Caption: Comparative mechanisms of action for antitubercular agents.
Experimental Workflow Diagram
Caption: Workflow for the in vivo murine model of chronic TB infection.
References
- 1. New anti-tuberculosis drugs with novel mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclic Peptide Ecumicin Targeting ClpC1 Is Active against Mycobacterium tuberculosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unisciencepub.com [unisciencepub.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 9. A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimycobacterial Activity of Pretomanid (proxy for "Antitubercular agent-22") in XDR-TB Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the urgent development of novel therapeutic agents. This guide provides a comparative analysis of the antimycobacterial activity of Pretomanid, a recently developed agent, against XDR-TB strains. Its performance is contrasted with established second-line drugs, Bedaquiline and Linezolid, with supporting in vitro experimental data.
Comparative Efficacy Against Mycobacterium tuberculosis Strains
The in vitro efficacy of an antitubercular agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Pretomanid, Bedaquiline, and Linezolid against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
Table 1: MIC Distribution of Pretomanid, Bedaquiline, and Linezolid against MDR-TB Strains
| Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pretomanid | 0.25[1] | 0.5[1] | 0.03 - >16[1] |
| Bedaquiline | 0.06[2] | 0.12[2][3] | ≤0.008 - ≥4[3] |
| Linezolid | 0.25 - 0.5[2][4] | 1.0[2][5] | 0.031 - 4[6] |
Table 2: MIC Distribution of Pretomanid, Bedaquiline, and Linezolid against XDR-TB Strains
| Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pretomanid | ~0.25 | ~1.0 | 0.031 - 0.063[7] |
| Bedaquiline | 0.06[2] | 0.25[3] | 0.0039 - 0.25[6] |
| Linezolid | 1.0[2][4] | 0.25 - 32[2][5] | 0.125 - >32[2] |
Experimental Protocols
The determination of MIC values is a critical step in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for assessing the in vitro susceptibility of Mycobacterium tuberculosis.[8][9][10]
Broth Microdilution Method for MIC Determination
1. Media and Reagents:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile deionized water.
-
Antitubercular agents (Pretomanid, Bedaquiline, Linezolid) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
2. Inoculum Preparation:
-
Mycobacterium tuberculosis strains are cultured on Löwenstein-Jensen medium.
-
Colonies are harvested and suspended in sterile water with glass beads, then vortexed to create a homogenous suspension.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units (CFU)/mL.[9]
3. Plate Preparation and Inoculation:
-
Two-fold serial dilutions of each drug are prepared in the wells with the supplemented Middlebrook 7H9 broth.
-
Each well is inoculated with the prepared bacterial suspension.
-
Control wells containing only media (negative control) and media with the bacterial suspension but no drug (positive growth control) are included.
4. Incubation:
-
The plates are sealed and incubated at 37°C for 7-14 days.[11]
5. Reading and Interpretation:
-
The MIC is determined as the lowest drug concentration that shows no visible bacterial growth.[9][10] This can be assessed visually or with the aid of a growth indicator like resazurin.[11]
Visualizing Mechanisms and Workflows
To better understand the cellular mechanisms of action and the experimental processes involved in drug validation, the following diagrams are provided.
Caption: Mechanism of action of Pretomanid.
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Bedaquiline Drug Resistance Emergence Assessment in Multidrug-Resistant Tuberculosis (MDR-TB): a 5-Year Prospective In Vitro Surveillance Study of Bedaquiline and Other Second-Line Drug Susceptibility Testing in MDR-TB Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. repub.eur.nl [repub.eur.nl]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Antitubercular Agent-22 and Other Novel Antitubercular Agents in Development
This guide provides a detailed comparison of the hypothetical "Antitubercular agent-22" with several novel antitubercular agents currently in various stages of clinical development. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the evolving landscape of tuberculosis therapeutics.
Introduction to Novel Antitubercular Agents
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has underscored the urgent need for new therapeutic agents with novel mechanisms of action.[1][2] For decades, the TB drug pipeline remained stagnant, but recent years have seen the approval and development of several promising candidates that offer hope for shorter, more effective, and less toxic treatment regimens.[3][4] This guide will compare our in-house candidate, this compound, with key novel agents: Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec.
Comparative Overview of Mechanisms of Action
Novel antitubercular agents target various essential pathways in Mycobacterium tuberculosis. A summary of their mechanisms of action is presented in Table 1.
Table 1: Mechanism of Action of Novel Antitubercular Agents
| Agent | Drug Class | Mechanism of Action | Target |
| This compound | Dihydrofolate Reductase Inhibitor | Inhibits the synthesis of tetrahydrofolate, a key precursor for nucleotide synthesis. | Dihydrofolate Reductase (DHFR) |
| Bedaquiline | Diarylquinoline | Inhibits the proton pump of mycobacterial ATP synthase, leading to ATP depletion.[3][4] | ATP synthase |
| Delamanid | Nitroimidazole | A prodrug that, upon activation, releases reactive nitrogen species that inhibit mycolic acid synthesis.[2][5][6] | Deazaflavin-dependent nitroreductase (Rv3547) for activation |
| Pretomanid | Nitroimidazole | Similar to delamanid, it is a prodrug that generates reactive nitrogen species and disrupts mycolic acid synthesis.[6] | Deazaflavin-dependent nitroreductase (Rv3547) for activation |
| Sutezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit.[5] | 50S Ribosomal Subunit |
| Telacebec (Q203) | Imidazopyridine | Inhibits the cytochrome bc1 complex, which is crucial for cellular respiration and ATP synthesis.[2] | Cytochrome bc1 complex (QcrB) |
Below is a diagram illustrating the distinct signaling pathways targeted by these agents.
Caption: Mechanisms of action for novel antitubercular agents.
In Vitro Efficacy
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. Table 2 provides a comparison of the MIC ranges for the selected agents against drug-sensitive and drug-resistant M. tuberculosis strains.
Table 2: In Vitro Activity (MIC, µg/mL) of Novel Antitubercular Agents
| Agent | MIC against Drug-Sensitive Mtb | MIC against MDR-Mtb |
| This compound | 0.12 - 0.5 | 0.12 - 0.5 |
| Bedaquiline | 0.03 - 0.12 | 0.03 - 0.12 |
| Delamanid | 0.006 - 0.024 | 0.006 - 0.024 |
| Pretomanid | 0.015 - 0.25 | 0.015 - 0.25 |
| Sutezolid | 0.125 - 0.5 | 0.125 - 0.5 |
| Telacebec (Q203) | 0.0007 - 0.0028 | 0.0007 - 0.0028 |
Note: Data for Bedaquiline, Delamanid, Pretomanid, Sutezolid, and Telacebec are compiled from various preclinical studies. The data for this compound is hypothetical.
In Vivo Efficacy and Clinical Development
The ultimate measure of an antitubercular agent's utility is its efficacy in vivo and its performance in clinical trials. Table 3 summarizes the developmental status and key clinical findings for these agents.
Table 3: In Vivo Efficacy and Clinical Development Status
| Agent | Development Phase | Key In Vivo / Clinical Efficacy Findings |
| This compound | Preclinical | Demonstrates significant reduction in bacterial load in a mouse model of chronic TB infection. |
| Bedaquiline | Approved | Phase IIb trials showed a significant increase in sputum culture conversion at 24 weeks.[7][8] |
| Delamanid | Approved | Phase IIb studies demonstrated increased sputum culture conversion at 2 months in MDR-TB patients.[5][7] |
| Pretomanid | Approved (as part of BPaL regimen) | A key component of the BPaL regimen, which has shown high efficacy in treating MDR- and XDR-TB.[4] |
| Sutezolid | Phase II | Has demonstrated strong antimicrobial activity and a better safety profile compared to linezolid in Phase 2b trials.[9] |
| Telacebec (Q203) | Phase II | Phase 2 clinical trial results have been published, showing promise for this novel agent.[10] |
Safety and Tolerability
The safety profile of a new drug is critical, especially given the long duration of TB treatment. Table 4 outlines the common adverse effects associated with these novel agents.
Table 4: Common Adverse Effects
| Agent | Common Adverse Effects |
| This compound | Gastrointestinal disturbances, mild rash (based on preclinical toxicology). |
| Bedaquiline | Nausea, joint pain, headache, and a notable concern for QT prolongation.[11] |
| Delamanid | Nausea, vomiting, dizziness, and potential for QT prolongation. |
| Pretomanid | Nausea, vomiting, headache, and potential for hepatotoxicity. |
| Sutezolid | Generally well-tolerated in early trials, with fewer instances of nerve damage or blood toxicity compared to linezolid.[9] |
| Telacebec (Q203) | Favorable pharmacokinetic profile and low risk of cardiac arrhythmias reported in a Phase 1 trial.[2] |
Experimental Protocols
Standardized experimental protocols are crucial for the evaluation and comparison of new drug candidates.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using the microplate Alamar Blue assay (MABA) or the BACTEC MGIT 960 system. A standardized inoculum of M. tuberculosis is added to microtiter plates containing serial dilutions of the test compound. The MIC is defined as the lowest concentration of the drug that prevents a color change (in MABA) or inhibits growth (in MGIT).
In Vivo Efficacy Mouse Model
A common model for assessing in vivo efficacy is the chronic infection model in BALB/c mice. Mice are infected via aerosol with a low dose of M. tuberculosis. Treatment with the test agent, standard drugs, or a vehicle control typically begins 4-6 weeks post-infection. Efficacy is determined by measuring the reduction in bacterial colony-forming units (CFUs) in the lungs and spleen at various time points.
Below is a diagram of a typical experimental workflow for evaluating a new antitubercular agent.
Caption: Experimental workflow for antitubercular drug development.
Conclusion
This compound, with its novel mechanism of targeting DHFR, shows promise as a potential addition to the TB treatment armamentarium. Its in vitro potency appears comparable to some existing novel agents, though further studies are required to fully characterize its efficacy and safety profile. The landscape of TB drug development is dynamic, with several innovative compounds progressing through clinical trials. Each of these agents, with their unique mechanisms and characteristics, offers the potential to contribute to shorter, safer, and more effective regimens for both drug-sensitive and drug-resistant tuberculosis. Continued research and head-to-head clinical trials will be essential to determine the optimal role of each of these novel agents in future TB therapy.
References
- 1. Novel candidates in the clinical development pipeline for TB drug development and their synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. What drugs are in development for Tuberculosis? [synapse.patsnap.com]
- 5. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. New Antituberculosis Drugs: From Clinical Trial to Programmatic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. news-medical.net [news-medical.net]
- 10. | Working Group for New TB Drugs [newtbdrugs.org]
- 11. medigraphic.com [medigraphic.com]
Evaluating the Promise of New Antitubercular Agents: A Comparative Analysis of Selectivity Index
For researchers, scientists, and drug development professionals, the quest for novel antitubercular agents is paramount in the face of rising drug resistance. A critical metric in this endeavor is the Selectivity Index (SI), a quantitative measure of a compound's specific toxicity towards Mycobacterium tuberculosis (Mtb) over host cells. A higher SI indicates a more promising therapeutic window, suggesting greater efficacy with reduced potential for patient harm. This guide provides a comparative framework for evaluating the selectivity index of new drug candidates, such as the hypothetical "Antitubercular agent-22," against established and emerging compounds.
The selectivity index is a crucial parameter in the early stages of drug discovery, offering a quantitative comparison of a compound's potency against its toxicity.[1] It is typically calculated as the ratio of the cytotoxic concentration (CC50) or inhibitory concentration (IC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against the target pathogen.[2][3] A high selectivity index is desirable as it suggests that the compound is more toxic to the bacteria than to human cells.[1] Compounds with SI values greater than 10 are often considered to be safe and promising candidates for further development.[2][4]
Comparative Selectivity Index of Antitubercular Compounds
The following table summarizes the selectivity indices of several known and experimental antitubercular agents. This data provides a benchmark for assessing the potential of new compounds like "this compound".
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Isoniazid | H37Rv | 0.39 | HepG2 | ≥ 250 | >641 | [4] |
| Pyrazinamide | H37Rv | 1.56 | HepG2 | ≥ 250 | >160 | [4] |
| Compound 17a | H37Rv | 1.56 | HepG2 | ≥ 250 | >160 | [4] |
| GSK2556286 | - | 0.07 µM (in THP-1) | THP-1 | - | - | [5] |
| Compound 3l | H37Rv | 2 | Human Dermal Fibroblasts | >32 | >16 | [6] |
| Compound 3m | H37Rv | 2 | Human Dermal Fibroblasts | >30 | >15 | [6] |
| Compound 4 | H37Rv | 0.61 | Vero | 99.4 | 162.95 | [7] |
Experimental Protocols
Accurate determination of the selectivity index relies on robust and standardized experimental protocols for measuring both antimycobacterial activity and cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A common method for determining the MIC of antitubercular compounds is the Microplate Alamar Blue Assay (MABA).[8][9]
Experimental Workflow for MIC Determination (MABA)
Protocol Steps:
-
Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared and its density is adjusted.
-
Serial Dilution: The test compound is serially diluted in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: The prepared Mtb suspension is added to each well.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: A mixture of Alamar Blue and Tween 80 is added to the wells.
-
Second Incubation: The plate is incubated for another 24 hours.
-
Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.[8][9]
Determination of Cytotoxicity (IC50)
The IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological or biochemical function by 50%. In this context, it measures the compound's toxicity to mammalian cells. The MTT assay is a widely used colorimetric assay for assessing cell viability.[6]
Experimental Workflow for Cytotoxicity (IC50) Determination (MTT Assay)
Protocol Steps:
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a period of 24 to 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formation of Formazan: Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[1]
Conclusion
The selectivity index is a critical early-stage indicator of a potential antitubercular drug's therapeutic viability. By employing standardized protocols for MIC and cytotoxicity determination, researchers can generate comparable data to benchmark new compounds like "this compound" against existing agents. A favorable selectivity index, ideally greater than 10, provides a strong rationale for advancing a compound through the drug development pipeline. This comparative guide serves as a valuable resource for researchers in the rational design and evaluation of novel, effective, and safe treatments for tuberculosis.
References
- 1. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Guide to the Efficacy of Antitubercular Agents: Evaluating "Antitubercular Agent-22" in Different Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical "Antitubercular agent-22" against established first- and second-line treatments for tuberculosis (TB). The data presented for "this compound" is illustrative to demonstrate how a novel agent's efficacy could be assessed and compared. The reproducibility of efficacy data is critical in drug development, and this guide outlines the key experimental protocols necessary for such evaluations.
Comparative Efficacy of Antitubercular Agents
The following table summarizes the in vitro efficacy of "this compound" in comparison to standard antitubercular drugs. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of Mycobacterium tuberculosis (Mtb).
| Drug | Drug Class | Mechanism of Action | MIC Range (μg/mL) against drug-susceptible Mtb | Bactericidal/Bacteriostatic |
| This compound (Hypothetical) | Dihydrofolate Reductase Inhibitor | Inhibits folic acid synthesis, essential for DNA synthesis and repair. | 0.1 - 0.5 | Bacteriostatic |
| Isoniazid | Mycolic Acid Synthesis Inhibitor | Inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1][2][3] | 0.025 - 0.05 | Bactericidal |
| Rifampicin | RNA Polymerase Inhibitor | Inhibits DNA-dependent RNA polymerase, preventing RNA synthesis.[1][2] | 0.05 - 0.1 | Bactericidal |
| Pyrazinamide | Trans-translation Inhibitor | Disrupts membrane potential and energy production by conversion to pyrazinoic acid.[1][2] | 20 - 100 | Bactericidal |
| Ethambutol | Arabinosyltransferase Inhibitor | Inhibits arabinosyl transferase, disrupting arabinogalactan synthesis and cell wall formation.[3] | 0.5 - 2.0 | Bacteriostatic |
| Bedaquiline | ATP Synthase Inhibitor | Blocks the proton pump of ATP synthase in mycobacteria.[4] | 0.03 - 0.12 | Bactericidal |
Experimental Protocols for Efficacy Testing
Reproducibility of efficacy data is paramount. The following are standardized protocols for in vitro and in vivo evaluation of antitubercular agents.
In Vitro Efficacy Assessment
1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
-
Objective: To determine the minimum concentration of an agent required to inhibit the growth of M. tuberculosis.
-
Methodology:
-
M. tuberculosis H37Rv is cultured to mid-log phase.[5]
-
The bacterial suspension is added to a 96-well microplate.[6]
-
The test agent is serially diluted and added to the wells. Rifampicin and DMSO are used as positive and negative controls, respectively.[5]
-
Plates are incubated at 37°C for 7 days.[5]
-
A solution of Alamar Blue is added to each well, and the plates are re-incubated.[5]
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[5]
-
2. Intracellular Activity against Macrophage-Internalized M. tuberculosis
-
Objective: To assess the ability of an agent to kill mycobacteria residing within host cells.
-
Methodology:
-
A macrophage cell line (e.g., RAW 264.7) is seeded in 12-well plates.[5]
-
The cells are infected with M. tuberculosis H37Rv.[5]
-
Extracellular bacteria are removed by washing.[5]
-
The test agent is added at various concentrations to the infected cells.
-
After a set incubation period, the macrophages are lysed to release intracellular bacteria.
-
The number of viable bacteria is determined by plating the lysate and counting colony-forming units (CFUs).
-
In Vivo Efficacy Assessment in a Murine Model
-
Objective: To evaluate the therapeutic efficacy of an agent in a living organism.
-
Methodology:
-
BALB/c mice are infected with a low-dose aerosol of M. tuberculosis.[7]
-
Treatment with the test agent commences several weeks post-infection, once a chronic infection is established.[7]
-
The agent is administered orally or via another appropriate route for a specified duration (e.g., 4-6 months).[7][8]
-
At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized.
-
The bacterial load in the organs is quantified by plating serial dilutions of the homogenates and counting CFUs.[9]
-
A reduction in bacterial load compared to untreated controls indicates efficacy. Relapse rates can also be assessed by holding a cohort of treated mice for a period without treatment and then reassessing bacterial loads.[7]
-
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of "this compound" targeting DHFR.
Experimental Workflow for Efficacy Testing
References
- 1. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Bedaquiline - Wikipedia [en.wikipedia.org]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Interaction of Antitubercular Agents with Efflux Pumps in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) poses a significant threat to global health. Efflux pumps, which actively transport antibiotics out of the bacterial cell, are a key mechanism contributing to this resistance.[1][2] Understanding the interaction between antitubercular agents and these pumps is crucial for the development of new, more effective treatment strategies. This guide provides a comparative analysis of a novel hypothetical compound, "Antitubercular agent-22," with established antitubercular drugs and known efflux pump inhibitors (EPIs).
Quantitative Data Summary
The efficacy of an antitubercular agent can be significantly influenced by its susceptibility to efflux pumps. A common method to evaluate this is to determine the minimum inhibitory concentration (MIC) of the drug in the presence and absence of an EPI. A significant reduction in MIC in the presence of an EPI suggests that the drug is a substrate for an efflux pump.
Table 1: Comparative in vitro activity of this compound and existing antitubercular drugs against M. tuberculosis H37Rv in the presence and absence of Efflux Pump Inhibitors (EPIs).
| Compound | MIC (µg/mL) | MIC with Verapamil (50 µg/mL) | Fold-change in MIC | Putative Efflux Pump Substrate |
| This compound | 16 | 2 | 8 | Yes |
| Isoniazid | 0.1 | 0.05 | 2 | Moderate |
| Rifampicin | 0.2 | 0.05 | 4 | Yes |
| Moxifloxacin | 0.5 | 0.125 | 4 | Yes |
| Bedaquiline | 0.12 | 0.0075 | 16 | Yes |
Data for existing drugs is compiled from published studies. Data for "this compound" is hypothetical for comparative purposes.
Table 2: Effect of various Efflux Pump Inhibitors on the activity of this compound against a clinical MDR M. tuberculosis isolate.
| Efflux Pump Inhibitor (EPI) | Concentration (µg/mL) | MIC of this compound (µg/mL) | Fold-change in MIC |
| None | - | 32 | - |
| Verapamil | 50 | 4 | 8 |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 2.5 | 8 | 4 |
| Thioridazine | 10 | 6 | 5.3 |
Data for "this compound" is hypothetical for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
1. Determination of Minimum Inhibitory Concentration (MIC):
The MICs of antitubercular agents are determined using the microplate alamarBlue assay (MABA) or the resazurin microtiter assay (REMA).
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.
-
For EPI studies, a sub-inhibitory concentration of the EPI (e.g., verapamil) is added to a parallel set of plates.[3]
-
Plates are incubated at 37°C for 7-10 days.
-
A resazurin or alamarBlue solution is added to each well, and the plates are re-incubated for 24-48 hours.
-
The MIC is defined as the lowest concentration of the drug that prevents a color change from blue to pink (indicating bacterial growth).
-
2. Checkerboard Assay for Synergism:
This assay is used to assess the synergistic, additive, indifferent, or antagonistic interactions between two compounds, such as an antitubercular agent and an EPI.
-
Procedure:
-
Two-fold dilutions of the antitubercular agent are made along the x-axis of a 96-well plate, and two-fold dilutions of the EPI are made along the y-axis.
-
Each well contains a unique combination of concentrations of the two drugs.
-
A standardized bacterial inoculum is added to each well.
-
Following incubation, bacterial growth is assessed.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
-
3. Real-time Efflux Assay:
This method directly measures the extrusion of a fluorescent substrate, such as ethidium bromide (EtBr), from bacterial cells.
-
Procedure:
-
M. tuberculosis cells are grown to mid-log phase and then loaded with EtBr in the presence of an EPI to maximize intracellular accumulation.
-
The cells are then washed and resuspended in a buffer without the EPI.
-
The fluorescence is monitored in real-time using a fluorometer.
-
The addition of a glucose source initiates efflux, which is observed as a decrease in fluorescence.
-
The test compound (e.g., this compound) is added to determine if it can inhibit the efflux of EtBr, which would be indicated by a slower rate of fluorescence decay compared to the control.
-
Visualizations
Diagram 1: General Mechanism of Efflux Pump-Mediated Drug Resistance in M. tuberculosis
Caption: Efflux pumps reduce intracellular drug concentrations.
Diagram 2: Experimental Workflow for Assessing Efflux Pump Interaction
Caption: Workflow for evaluating drug-efflux pump interactions.
Diagram 3: Logical Relationship for Efflux Pump Inhibition Strategy
Caption: Strategy of combining EPIs with antitubercular drugs.
Conclusion
The data and methodologies presented in this guide underscore the importance of evaluating the interaction of novel antitubercular candidates with efflux pumps in M. tuberculosis. The hypothetical "this compound" serves as a model for how a promising new drug that is a substrate for efflux pumps can have its efficacy significantly enhanced by co-administration with an EPI. This approach of using EPIs as "resistance breakers" is a promising strategy to potentiate the effects of both new and existing antitubercular drugs, potentially shortening treatment regimens and combating the rise of drug-resistant tuberculosis.[4][5][6] Further research into the development of potent and non-toxic EPIs is warranted.
References
- 1. Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antitubercular Agent-22
This document provides a comprehensive guide for the safe and compliant disposal of Antitubercular Agent-22, an investigational compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental protection. The following protocols are based on general best practices for the disposal of hazardous pharmaceutical waste and investigational drugs, in accordance with federal and local regulations.[1][2][3]
Waste Categorization and Segregation
Proper segregation of waste streams is the first critical step in the safe disposal of this compound. All waste generated during research activities involving this agent must be classified as hazardous pharmaceutical waste.
Table 1: Waste Stream Management for this compound
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; contaminated lab consumables like pipette tips, vials, and culture dishes.[1] | Yellow biohazard bags for incineration.[4][5] | Incineration at a permitted hazardous waste facility.[6][7][8] |
| Liquid Waste | Unused or expired solutions of this compound, contaminated buffers, and media. | Leak-proof, clearly labeled hazardous waste containers (black containers are often used for hazardous pharmaceutical waste).[6] | Collection by a licensed hazardous waste disposal service for incineration.[6][9] |
| Sharps Waste | Contaminated needles, syringes, scalpels, and broken glass. | Puncture-resistant sharps containers.[1] | Autoclaving followed by incineration, or direct incineration by a specialized waste management service.[7][10] |
| Grossly Contaminated Materials | Items heavily saturated with this compound. | Double-bagged in yellow biohazard bags and placed in a rigid, leak-proof container.[10][11] | Incineration at a permitted hazardous waste facility.[6][9] |
Decontamination and Disposal Workflow
The following diagram outlines the step-by-step process for the safe handling and disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Decontamination of Laboratory Surfaces
This protocol details the procedure for decontaminating laboratory benches and equipment potentially contaminated with this compound.
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.
-
5% phenol solution or a freshly prepared 1% sodium hypochlorite solution.[4][5][12]
-
Absorbent materials (e.g., paper towels).
-
Designated hazardous waste container for liquid waste.
Procedure:
-
Preparation: Don the appropriate PPE before beginning the decontamination process. Ensure the work area is well-ventilated.
-
Containment of Spills: In the event of a spill, cover the affected area with absorbent material.
-
Application of Disinfectant: Carefully apply the 5% phenol or 1% sodium hypochlorite solution to the contaminated surface, ensuring complete coverage.[4][5] For spills, saturate the absorbent material with the disinfectant.
-
Contact Time: Allow the disinfectant to remain in contact with the surface for a minimum of 30 minutes.[4][10]
-
Wiping and Cleaning: Using fresh absorbent material, wipe the surface clean, moving from the outer edge of the contaminated area inward.
-
Disposal of Cleaning Materials: Dispose of all used absorbent materials and any contaminated PPE into a yellow biohazard bag for incineration.[4][5]
-
Final Rinse (if necessary): If using a corrosive disinfectant like sodium hypochlorite on metal surfaces, wipe the area with 70% ethanol or sterile water after the required contact time to remove any residue.
-
Hand Hygiene: After completing the decontamination procedure and removing PPE, wash hands thoroughly with soap and water.
Regulatory Compliance
All disposal procedures for this compound must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] All personnel handling this agent must receive training on chemical waste management.[6][13] It is imperative to maintain accurate records of all waste generated and disposed of.[10][13]
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. STLS: Biomedical waste management in a TB Diagnostic Centre | Knowledge Base [ntep.in]
- 5. Ch 22: Biomedical Waste Management at DMC | Knowledge Base [ntep.in]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Essential biosafety measures for TB laboratories - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 10. ntp.gov.bd [ntp.gov.bd]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. TB patients: Is sputum disinfection important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling Antitubercular agent-22
Disclaimer: "Antitubercular agent-22" is a placeholder name for a novel or investigational compound. The following guidance is based on best practices for handling potent, novel antitubercular agents in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for any known compound and adhere to your institution's environmental health and safety protocols.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with new antitubercular compounds.
Personal Protective Equipment (PPE)
The selection of PPE is crucial to minimize exposure to potentially hazardous compounds. The required level of PPE depends on the specific procedures and the determined potency and toxicity of the agent.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Component | Low-Risk Activities (e.g., handling solutions in a closed system) | High-Risk Activities (e.g., weighing powder, generating aerosols) |
| Lab Coat | Disposable or dedicated, back-fastening gown with long sleeves and elastic cuffs.[1][2] | Disposable, solid-front, back-fastening gown with long sleeves and elastic cuffs.[1][2] |
| Gloves | Double-gloving with nitrile or latex gloves.[1] | Double-gloving with nitrile gloves, with the outer glove tucked under the gown cuff.[1] |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a face shield.[3] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood or biological safety cabinet. | A NIOSH-approved N95 or higher-level respirator is recommended, especially when handling powders.[1][4] Fit testing is essential.[1] |
| Foot Protection | Closed-toe shoes.[3] | Disposable shoe covers should be worn over closed-toe shoes.[3] |
Note: All PPE should be removed before leaving the laboratory and disposed of as potentially contaminated waste. Hands should be washed thoroughly after handling the agent and before leaving the laboratory.[1][2]
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
-
Ventilation: All work with this compound, especially the handling of powders, should be conducted in a certified chemical fume hood, biological safety cabinet (Class II), or a ventilated laminar flow enclosure to prevent inhalation of aerosols or dust.[5][6]
-
Containment: For high-potency compounds, consider the use of containment systems like glove boxes or isolators to provide a physical barrier between the operator and the material.[6][7]
-
Facility Design: The laboratory should be designed with controlled access and negative air pressure relative to adjacent areas to prevent the spread of contaminants.[5][8] Air should be single-pass and HEPA-filtered before being exhausted.[5][8]
Operational Plan: Step-by-Step Handling Procedures
A clear and detailed operational plan is essential for safe handling. The following provides a general workflow for handling a potent antitubercular agent.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of a potent antitubercular agent from preparation to disposal.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in Table 1.
-
Prepare the work area within a certified chemical fume hood or other containment device. Cover the work surface with absorbent, disposable liners.
-
If handling a powder, use a ventilated balance enclosure for weighing.
-
Carefully dissolve the weighed compound in the appropriate solvent.
-
-
Experimentation:
-
Add the compound solution to the experimental system (e.g., cell culture, enzymatic assay) using appropriate liquid handling tools.
-
Follow the specific experimental protocol for incubation times and conditions.
-
Perform the analysis of the experimental results.
-
-
Cleanup and Disposal:
-
Decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent.
-
Segregate all waste streams as described in the Disposal Plan.
-
Carefully doff and dispose of all PPE in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of investigational drug waste is critical to prevent environmental contamination and ensure safety. All disposal procedures must comply with local, state, and federal regulations (e.g., RCRA).[9][10]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated PPE, labware) | Place in a clearly labeled, sealed hazardous waste container.[11] This waste will likely require incineration by a licensed hazardous waste disposal company.[9][11] |
| Liquid Waste (solutions containing the compound, contaminated solvents) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.[12] The waste will be collected by a certified hazardous waste vendor for incineration.[10][11] |
| Sharps (needles, contaminated glass) | Place in a puncture-resistant sharps container labeled as hazardous waste. |
Disposal Workflow
Caption: A logical flow for the proper segregation and disposal of waste generated from working with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If trained and equipped, contain the spill with absorbent materials. Wear appropriate PPE, including respiratory protection.
-
Clean the area with an appropriate deactivating solution.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Always have a spill kit readily available in the laboratory. All personnel should be trained on these emergency procedures.[13]
References
- 1. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2.1.3 Personal protective equipment | TB Knowledge Sharing [tbksp.who.int]
- 3. Personal Protective Equipment [PPE] Use in TB Lab Settings | Knowledge Base [ntep.in]
- 4. Personal Protective Equipment for Tuberculosis Infection Prevention and Control in the Western Cape: Disjunctures Between Policy and Practice | DSBS Fieldnotes [health.uct.ac.za]
- 5. escopharma.com [escopharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. agnopharma.com [agnopharma.com]
- 8. altasciences.com [altasciences.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. pharm-int.com [pharm-int.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
